PF-543 hydrochloride
説明
特性
IUPAC Name |
[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4S.ClH/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;1H/t25-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKWAZFYPZMDGJ-VQIWEWKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-543 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-543 hydrochloride is a potent, selective, and reversible small-molecule inhibitor of sphingosine (B13886) kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1] This technical guide provides a comprehensive overview of the mechanism of action of PF-543, detailing its interaction with SPHK1, its impact on cellular signaling, and its preclinical therapeutic potential. The information presented is intended for researchers, scientists, and drug development professionals investigating the therapeutic utility of targeting the SPHK1 pathway.
Introduction: The Sphingolipid Rheostat and the Role of SPHK1
Sphingosine kinase 1 (SPHK1) is a key enzyme that catalyzes the phosphorylation of sphingosine to produce the signaling lipid sphingosine-1-phosphate (S1P).[2][3] This enzymatic reaction is a fulcrum in the "sphingolipid rheostat," a balance between the levels of pro-apoptotic sphingolipids (ceramide and sphingosine) and pro-survival S1P.[2] Elevated SPHK1 activity and the consequent overproduction of S1P are implicated in numerous pathologies, including cancer, inflammation, and fibrosis.[2][3] S1P exerts its biological effects primarily through a family of five G protein-coupled receptors (S1P₁₋₅), which, upon activation, initiate downstream signaling cascades promoting cell proliferation, survival, migration, and angiogenesis while inhibiting apoptosis.[1][2] The central role of the SPHK1/S1P axis in disease has established SPHK1 as a compelling therapeutic target.[2] PF-543, developed by Pfizer, is a highly potent and selective inhibitor of SPHK1, making it an invaluable tool for studying the biological functions of this enzyme and a promising candidate for therapeutic development.[2][3]
Mechanism of Action of PF-543
PF-543 acts as a reversible and sphingosine-competitive inhibitor of SPHK1.[4][5] It binds to the sphingosine-binding pocket of the enzyme, preventing the phosphorylation of the natural substrate.[5][6] This inhibition leads to a significant decrease in intracellular and extracellular levels of S1P and a corresponding increase in sphingosine levels, thereby shifting the sphingolipid rheostat towards a pro-apoptotic state.[4][5][7]
Biochemical and Cellular Potency
PF-543 is characterized by its high potency and selectivity for SPHK1 over its isoform, SPHK2.[2][4] This selectivity is crucial for minimizing off-target effects and for specifically interrogating the functions of SPHK1.
Table 1: In Vitro and Cellular Potency of PF-543
| Parameter | Value | System/Cell Line | Reference |
| IC₅₀ (SPHK1) | 2.0 nM | Cell-free assay | [4][8][9] |
| Kᵢ (SPHK1) | 3.6 nM | Cell-free assay | [4][8] |
| KᏧ | 5 nM | Recombinant Human SPHK1 | [8][10] |
| IC₅₀ (S1P formation) | 26.7 nM | Human whole blood | [4][9][10] |
| EC₅₀ (intracellular S1P depletion) | 8.4 nM | 1483 cells | [4][7][9] |
| IC₅₀ (C₁₇-S1P formation) | 1.0 nM | 1483 cells | [4][7] |
| Selectivity | >100-fold vs. SPHK2 | Recombinant Human SPHK1/2 | [4][8] |
Signaling Pathway Modulation
By inhibiting SPHK1, PF-543 directly reduces the production of S1P. This leads to a cascade of downstream effects, including the inhibition of S1P receptor-mediated signaling, which is crucial for cell survival and proliferation. The accumulation of sphingosine can also contribute to pro-apoptotic signals.
PF-543 inhibits SPHK1, blocking S1P production and downstream signaling.
Preclinical Applications and Therapeutic Potential
Preclinical studies have demonstrated the therapeutic potential of PF-543 in a variety of disease models.
-
Cancer: PF-543 has been shown to inhibit the growth and metastasis of various cancer cell types, including colorectal, ovarian, and breast cancer.[2] In vivo, it suppresses the growth of HCT-116 tumor xenografts in mice.[2] The proposed mechanisms include the induction of apoptosis, necrosis, and autophagy.[2][4][8]
-
Fibrosis: The anti-fibrotic effects of PF-543 have been observed in several in vivo models.[2]
-
Inflammation: PF-543 exhibits anti-inflammatory properties in various disease models.[2] It has been shown to reduce inflammation in a transgenic mouse model of sickle cell disease.[9]
-
Pulmonary Hypertension: In a mouse model of hypoxia-induced pulmonary hypertension, PF-543 reduced right ventricular hypertrophy, suggesting a protective role against cardiomyocyte apoptosis.[4][11]
Table 2: In Vivo Efficacy and Pharmacokinetics of PF-543
| Parameter | Value | Model | Reference |
| Tumor Growth Inhibition | Suppression of HCT-116 xenografts | Mice | [2] |
| Anti-inflammatory Effect | Reduced sickling, hemolysis, and inflammation | Transgenic sickle cell disease mice | [9] |
| Cardioprotective Effect | Reduced right ventricular hypertrophy | Hypoxic mice | [4][11] |
| T₁/₂ (Blood) | 1.2 h | Mice (10 and 30 mg/kg, i.p.) | [4][12] |
Experimental Protocols
SPHK1 Enzyme Activity Assay (Mobility-Shift Assay)
This protocol is based on a microfluidic capillary electrophoresis mobility-shift system to separate and quantify a fluorescently labeled substrate and its phosphorylated product.[8]
Materials:
-
Recombinant human SPHK1-His₆
-
FITC-sphingosine (substrate)
-
ATP
-
This compound
-
Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT
-
Quench Solution: 30 mM EDTA and 0.15% Coating Reagent-3 in 100 mM HEPES
-
384-well plates
-
Caliper LabChip 3000 instrument
Procedure:
-
Prepare serial dilutions of PF-543 in DMSO.
-
In a 384-well plate, add 3 nM SPHK1-His₆.
-
Add PF-543 or vehicle control (final DMSO concentration of 2%).
-
Initiate the reaction by adding a mixture of 1 µM FITC-sphingosine and 20 µM ATP.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding the Quench Solution.
-
Analyze the samples using the Caliper LabChip 3000 instrument to separate and quantify FITC-sphingosine and FITC-S1P.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Sphingosine Kinase 1 Inhibitor II, PF-543 [sigmaaldrich.com]
- 11. apexbt.com [apexbt.com]
- 12. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of PF-543 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-543 hydrochloride is a potent, selective, and reversible small molecule inhibitor of sphingosine (B13886) kinase 1 (SK1), a critical enzyme in the sphingolipid signaling pathway. Developed by Pfizer, PF-543 has emerged as an invaluable pharmacological tool for elucidating the multifaceted roles of the SK1/sphingosine-1-phosphate (S1P) axis in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and key experimental protocols associated with this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development.
Discovery and Rationale
Sphingosine kinase 1 (SK1) is a key enzyme that catalyzes the phosphorylation of sphingosine to generate the bioactive lipid mediator sphingosine-1-phosphate (S1P). The balance between the levels of pro-apoptotic sphingolipids (ceramide and sphingosine) and pro-survival S1P, often referred to as the "sphingolipid rheostat," is crucial for cell fate decisions. Dysregulation of this equilibrium, typically involving the upregulation of SK1 and subsequent overproduction of S1P, has been implicated in the pathogenesis of numerous diseases, including cancer, inflammation, and fibrosis. S1P exerts its effects primarily through a family of five G protein-coupled receptors (S1PR1-5), which, upon activation, trigger downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.
The pivotal role of the SK1/S1P signaling axis in disease progression established SK1 as a compelling therapeutic target. Through high-throughput screening and subsequent medicinal chemistry efforts, Pfizer identified and optimized a series of compounds, leading to the discovery of PF-543 as a highly potent and selective inhibitor of SK1.
Mechanism of Action
PF-543 acts as a sphingosine-competitive inhibitor of SK1. It binds to the active site of the enzyme in a reversible manner, effectively blocking the phosphorylation of sphingosine to S1P. This inhibition leads to a dose-dependent decrease in intracellular and extracellular S1P levels, with a corresponding increase in the cellular levels of sphingosine. By shifting the sphingolipid rheostat towards a pro-apoptotic state, PF-543 can induce apoptosis, necrosis, and autophagy in various cell types. A key feature of PF-543 is its remarkable selectivity for SK1 over its isoform, SK2, with a greater than 100-fold selectivity, which minimizes off-target effects and allows for the specific interrogation of SK1 biology.
Signaling Pathway of SK1 and Inhibition by PF-543
Caption: The Sphingosine Kinase 1 (SK1) signaling pathway and the inhibitory action of PF-543.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the assembly of a central phenyl linker connected to a pyrazole (B372694) core and a chiral pyrrolidinemethanol moiety. A representative synthetic route is outlined below.
Synthetic Scheme of PF-543
Caption: A simplified synthetic route for this compound.
A general procedure for the synthesis of this compound involves the following key steps:
-
Alkylation of the Pyrazole Core: 3-methyl-5-(p-tolyl)-1H-pyrazole is alkylated with 4-(bromomethyl)benzaldehyde. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like tetrahydrofuran (B95107) (THF).
-
Reductive Amination: The resulting aldehyde is then subjected to reductive amination with (R)-(-)-prolinol. A mild reducing agent, such as sodium triacetoxyborohydride, is commonly used for this transformation in a solvent like 1,2-dichloroethane. This step introduces the chiral pyrrolidinemethanol head group.
-
Salt Formation: The final product, PF-543 free base, is then treated with hydrochloric acid in a suitable solvent to yield this compound.
Quantitative Data
The biological activity of PF-543 has been extensively characterized. A summary of the key quantitative data is presented in the tables below.
Table 1: In Vitro Potency and Selectivity of PF-543
| Parameter | Value | Assay System | Reference |
| IC50 (SK1) | 2.0 nM | Recombinant Human SK1 | [1][2] |
| Ki (SK1) | 3.6 nM | Recombinant Human SK1 | [1][2] |
| Selectivity (SK1 vs. SK2) | >100-fold | Recombinant Human Enzymes | [1][3] |
| IC50 (S1P Formation) | 26.7 nM | Human Whole Blood | [2][4] |
| IC50 (C17-S1P Formation) | 1.0 nM | 1483 cells | [2][4] |
| EC50 (Intracellular S1P) | 8.4 nM | 1483 cells | [2][4] |
Table 2: Cellular Activity of PF-543
| Parameter | Concentration | Cell Line | Reference |
| Caspase-3/7 Induction | 0.1-10 µM | PASM cells | [2] |
| Antiproliferative IC50 | 27.12 µM | MDA-MB-231 cells | [5] |
| SK1 Expression Abolishment | 10-1000 nM | PASM cells | [2][4] |
Table 3: Pharmacokinetic Properties of PF-543
| Parameter | Value | Species | Dosing | Reference |
| T1/2 | 1.2 h | Mouse | 10 or 30 mg/kg (i.p.) | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Sphingosine Kinase 1 (SK1) Enzymatic Assay
This assay quantifies the inhibitory activity of PF-543 against recombinant SK1.
-
Principle: The assay measures the amount of S1P produced from sphingosine and ATP by recombinant SK1. The remaining ATP can be quantified using a luminescence-based assay, where the light output is inversely proportional to the kinase activity.
-
Materials:
-
Recombinant human SK1
-
Sphingosine
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 100 mM HEPES, pH 7.4, 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of PF-543 in the kinase assay buffer.
-
In a 384-well plate, add 5 µL of the PF-543 dilutions.
-
Add 10 µL of a solution containing recombinant SK1 and sphingosine (e.g., 1 µM FITC-sphingosine) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution (e.g., 20 µM).
-
Incubate for 60 minutes at room temperature.
-
Add 25 µL of the ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the PF-543 concentration.
-
Experimental Workflow for SK1 Enzymatic Assay
Caption: A typical workflow for an in vitro SK1 enzymatic inhibition assay.
Cellular S1P and Sphingosine Measurement
This protocol allows for the quantification of intracellular S1P and sphingosine levels in response to PF-543 treatment.
-
Principle: Cells are treated with PF-543, and lipids are extracted. The levels of S1P and sphingosine are then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Materials:
-
Cell line of interest (e.g., 1483 head and neck carcinoma cells)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards (e.g., C17-S1P, C17-sphingosine)
-
LC-MS/MS system
-
-
Procedure:
-
Culture cells to the desired confluency in multi-well plates.
-
Treat the cells with various concentrations of PF-543 or vehicle control for a specified duration (e.g., 1 hour).
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells and add the internal standards.
-
Perform a liquid-liquid lipid extraction (e.g., Bligh-Dyer method).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system and quantify S1P and sphingosine levels based on the internal standards.
-
Caspase-3/7 Activity Assay
This assay measures the induction of apoptosis by PF-543 through the quantification of caspase-3 and -7 activity.
-
Principle: A luminogenic substrate for caspase-3 and -7 is added to cell lysates. The cleavage of the substrate by active caspases generates a luminescent signal that is proportional to the amount of caspase activity.
-
Materials:
-
Cell line of interest (e.g., PASM cells)
-
White-walled 96-well plates
-
Complete cell culture medium
-
This compound
-
Luminescence-based caspase-3/7 detection reagent (e.g., Caspase-Glo® 3/7)
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of PF-543 or a positive control (e.g., staurosporine) for the desired time (e.g., 24 hours).
-
Equilibrate the plate and the caspase-3/7 reagent to room temperature.
-
Add 100 µL of the caspase-3/7 reagent to each well.
-
Mix gently by shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate reader.
-
Conclusion
This compound is a potent and selective inhibitor of sphingosine kinase 1 that has significantly advanced our understanding of the SK1/S1P signaling pathway. Its well-defined mechanism of action and characterized biological activities make it an indispensable tool for researchers investigating the roles of SK1 in health and disease. This technical guide provides a comprehensive resource for the synthesis, characterization, and application of PF-543, which will be of value to the scientific community engaged in the development of novel therapeutics targeting the sphingolipid signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PF-543 Hydrochloride in Modulating the Sphingolipid Rheostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sphingolipid rheostat, the cellular balance between the pro-survival mediator sphingosine-1-phosphate (S1P) and pro-apoptotic sphingolipids like ceramide and sphingosine (B13886), is a critical determinant of cell fate.[1][2] Dysregulation of this equilibrium, often characterized by the overexpression of sphingosine kinase 1 (SphK1), is implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and fibrosis.[1][3] PF-543 hydrochloride has emerged as a pivotal research tool and potential therapeutic agent due to its potent and highly selective inhibition of SphK1.[4][5][6][7] This technical guide provides an in-depth analysis of this compound's mechanism of action, its profound impact on the sphingolipid rheostat, and detailed experimental protocols for its application in research settings.
Introduction: The Sphingolipid Rheostat and the Critical Role of SphK1
Sphingolipids are a class of bioactive lipids that play fundamental roles in cellular signaling and structure.[2] The concept of the "sphingolipid rheostat" posits that the balance between intracellular levels of ceramide and sphingosine, which typically promote apoptosis, and S1P, which fosters cell survival, proliferation, and migration, dictates cellular outcomes.[1][2]
Sphingosine kinase 1 (SphK1) is the key enzyme that phosphorylates sphingosine to generate S1P.[1] This S1P can then act intracellularly or be exported to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades that influence a myriad of cellular processes.[1][8][9] Elevated SphK1 activity is a hallmark of many pathologies, making it a compelling therapeutic target.[1]
This compound: A Potent and Selective SphK1 Inhibitor
This compound is a novel, potent, and selective, sphingosine-competitive inhibitor of SphK1.[5][10] It acts as a reversible inhibitor, binding to the sphingosine-binding site of the enzyme.[1] Its high affinity and selectivity for SphK1 over the isoform SphK2, and other lipid and protein kinases, make it an invaluable tool for dissecting the specific roles of SphK1 in cellular signaling.[4][5][11]
Quantitative Data on this compound
The following tables summarize the key quantitative metrics for this compound, highlighting its potency and selectivity.
| Parameter | Value | Reference |
| IC50 (SphK1) | 2.0 nM | [4][5][10][11] |
| Ki (SphK1) | 3.6 nM | [4][5][10][11] |
| IC50 (SphK2) | 356 nM | [11][12] |
| Selectivity (SphK1 vs. SphK2) | >100-fold | [4][5][10] |
| EC50 (S1P formation in 1483 cells) | 8.4 nM | [10][11] |
| IC50 (S1P formation in whole blood) | 26.7 nM | [10][11] |
Mechanism of Action: Shifting the Sphingolipid Rheostat
The primary mechanism by which this compound exerts its biological effects is through the direct inhibition of SphK1. This inhibition leads to a significant decrease in intracellular S1P levels and a corresponding accumulation of its substrate, sphingosine.[1][5][10] This decisive shift in the sphingolipid balance away from the pro-survival S1P and towards the pro-apoptotic sphingosine is the foundational event that triggers downstream cellular responses, including the induction of apoptosis, necrosis, and autophagy.[1][5][10]
Caption: Modulation of the Sphingolipid Rheostat by PF-543.
Downstream Signaling Consequences
By depleting cellular S1P, this compound effectively attenuates S1P-mediated signaling through its receptors (S1PR1-5).[8][9] This has profound implications for a multitude of signaling pathways that regulate cell proliferation, survival, migration, and inflammation. For instance, S1P signaling is known to activate pathways involving ERK1/2, PI3K/Akt, and STAT3, all of which are implicated in oncogenesis and inflammatory responses.[13][14][15] Inhibition of SphK1 by PF-543 can therefore lead to the downregulation of these critical pro-survival pathways.
Caption: PF-543 Inhibition of the SphK1/S1P Signaling Axis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to investigate the role of this compound.
In Vitro SphK1 Inhibition Assay
Objective: To determine the in vitro potency of this compound against SphK1.
Principle: This assay measures the enzymatic activity of recombinant SphK1 by quantifying the formation of a fluorescently labeled S1P product from a fluorescent sphingosine substrate.
Methodology:
-
A 384-well format assay is typically used.[5]
-
Prepare a reaction buffer containing 100 mM HEPES (pH 7.4), 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, and 1 mM DTT.[5]
-
Incubate 3 nM of recombinant human SphK1-His6 with varying concentrations of this compound (or vehicle control) for a pre-determined time (e.g., 30 minutes) at room temperature.[5]
-
Initiate the enzymatic reaction by adding 1 µM of FITC-sphingosine substrate and 20 µM ATP.[5]
-
Allow the reaction to proceed for 1 hour at room temperature.[5]
-
Terminate the reaction.
-
Separate the FITC-S1P product from the unreacted FITC-sphingosine substrate using a microfluidic capillary electrophoresis mobility-shift system.[5]
-
Quantify the fluorescent signal of the FITC-S1P product.
-
Calculate the percentage of inhibition at each PF-543 concentration and determine the IC50 value using non-linear regression analysis.
Cellular Sphingolipid Analysis by LC-MS/MS
Objective: To quantify the effect of this compound on intracellular sphingolipid levels (S1P and sphingosine).
Principle: Cells are treated with this compound, followed by lipid extraction and subsequent quantification of specific sphingolipid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Culture cells (e.g., 1483 head and neck carcinoma cells) to the desired confluency.[1]
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 1 hour).[1]
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Perform lipid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer method).
-
Analyze the lipid extracts by LC-MS/MS. Utilize a C18 reverse-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification of S1P and sphingosine.
-
Normalize the lipid levels to total protein content or cell number.
-
Compare the sphingolipid levels in PF-543-treated cells to vehicle-treated controls to determine the dose-dependent effect on the sphingolipid rheostat.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the Sphingolipid Rheostat in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 4. PF 543 hydrochloride | Sphingosine Kinase | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. mdpi.com [mdpi.com]
- 9. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. PF-543 (Sphingosine Kinase I Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 13. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sphingosine kinase 1 expression is regulated by signaling through PI3K, AKT2, and mTOR in human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Downstream Signaling Pathways of PF-543 Hydrochloride
Executive Summary
This compound is a potent, selective, and reversible small-molecule inhibitor of sphingosine (B13886) kinase 1 (SPHK1), a pivotal enzyme in the sphingolipid signaling pathway.[1][2][3] By competitively inhibiting the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), PF-543 effectively modulates the "sphingolipid rheostat," a critical balance between pro-apoptotic lipids (ceramide, sphingosine) and the pro-survival lipid S1P.[1] This mechanism makes SPHK1 a compelling therapeutic target for a multitude of pathological conditions, including cancer, inflammation, and fibrosis.[1][4][5] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by PF-543, summarizes key quantitative data, and details relevant experimental protocols for its study.
Mechanism of Action: The Sphingolipid Rheostat
The central mechanism of PF-543 is its direct inhibition of SPHK1. SPHK1 is the rate-limiting enzyme that catalyzes the formation of S1P from sphingosine.[5] S1P is a bioactive lipid mediator that can act intracellularly or be exported to act on a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5.[1][6][7] The binding of S1P to these receptors initiates downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis while inhibiting apoptosis.[1]
PF-543 acts as a sphingosine-competitive inhibitor, binding to the enzyme's active site with high affinity.[1][8] This inhibition leads to two primary consequences:
-
A significant decrease in intracellular and extracellular levels of S1P.[2][9]
-
A corresponding increase in the intracellular concentration of sphingosine.[2][9]
This shift in the sphingosine-to-S1P ratio, often termed the "sphingolipid rheostat," pushes the cellular balance away from pro-survival signals and towards pro-apoptotic pathways.[1]
Core Downstream Signaling Pathways
By depleting S1P levels, PF-543 prevents the activation of S1P receptors and their subsequent downstream signaling cascades. Different S1P receptor subtypes couple to various G proteins (Gαi, Gαq, Gα12/13), leading to the modulation of multiple critical pathways.[6]
-
PI3K/Akt/mTOR Pathway: S1P receptor activation, particularly S1PR1, often leads to the stimulation of the PI3K/Akt pathway, a central regulator of cell survival, growth, and proliferation.[10] Inhibition by PF-543 reduces Akt phosphorylation, thereby dampening this pro-survival signaling.
-
MAPK/ERK Pathway: The Ras-Raf-MEK-ERK cascade, which controls gene expression related to cell proliferation and differentiation, can be activated by S1P signaling.[10] PF-543-mediated S1P depletion can lead to decreased ERK1/2 activation.
-
JAK/STAT Pathway: S1P signaling has been shown to induce the phosphorylation and activation of STAT3, a transcription factor implicated in inflammation and cancer progression.[11] PF-543 administration has been demonstrated to reduce levels of phosphorylated STAT3.[12]
-
Apoptosis Induction: The accumulation of sphingosine and the reduction of S1P signaling lead to the activation of pro-apoptotic pathways. PF-543 treatment has been shown to induce caspase-3/7 activity, key executioners of apoptosis.[2][9] It has also been found to reduce the expression of the anti-apoptotic protein p53.[2][9][12]
-
Nrf2 Pathway: In some contexts, PF-543 has been shown to increase the expression of the antioxidant transcription factor Nrf-2, suggesting a role in cellular stress responses.[2][9][12]
Quantitative Data Presentation
The biological activity of PF-543 has been extensively characterized. Key quantitative metrics are summarized below for easy comparison.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | System / Cell Line | Reference(s) |
|---|---|---|---|
| IC₅₀ (SPHK1) | 2.0 nM | Cell-free enzymatic assay | [8][9][13][14] |
| Kᵢ (SPHK1) | 3.6 nM | Cell-free enzymatic assay | [2][8][9][14] |
| Kₑ (SPHK1) | 5.0 nM | Recombinant SPHK1 binding | [8][15] |
| Selectivity | >100-fold | SPHK1 vs SPHK2 | [2][8][9] |
| IC₅₀ (S1P formation) | 26.7 nM | Human whole blood | [2][9][13] |
| IC₅₀ (C₁₇-S1P formation) | 1.0 nM | 1483 cells | [2][9] |
| EC₅₀ (intracellular S1P depletion) | 8.4 nM | 1483 cells |[2][9][13] |
Table 2: Cellular and In Vivo Effects of this compound
| Effect | Concentration / Dose | System / Model | Reference(s) |
|---|---|---|---|
| Induces Caspase-3/7 Activity | 0.1 - 10 µM | PASM cells | [2][9] |
| Abolishes SK1 Expression | 10 - 1000 nM (24h) | PASM cells | [2][9] |
| Decreases p53 Expression | 1 mg/kg | Mouse model of PAH | [12] |
| Increases Nrf-2 Expression | 1 mg/kg | Mouse model of PAH | [12] |
| Reduces p-STAT3 Levels | 1 mg/kg | Mouse model of PAH | [12] |
| Suppresses Tumor Growth | 10 - 30 mg/kg | HCT-116 tumor xenografts | [5][14] |
| Reduces Plasma S1P by ~50% | 1 mg/kg (chronic) | Bleomycin mouse model |[16] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize PF-543.
SPHK1 Enzymatic Activity Assay (Mobility-Shift)
This protocol is adapted from a microfluidic capillary electrophoresis method used for high-throughput screening.[8]
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT.
-
Enzyme Solution: 3 nM recombinant His₆-tagged SPHK1 in Assay Buffer.
-
Substrate Solution: 1 µM FITC-sphingosine in Assay Buffer.
-
ATP Solution: 20 µM ATP in Assay Buffer.
-
Test Compound: this compound serially diluted in DMSO, then in Assay Buffer (final DMSO concentration ≤ 2%).
-
-
Assay Procedure (384-well plate):
-
To each well, add the test compound or vehicle control.
-
Add the Enzyme Solution and Substrate Solution.
-
Initiate the reaction by adding the ATP Solution.
-
Incubate for 60 minutes at room temperature.
-
-
Quenching and Detection:
-
Stop the reaction by adding 20 µL of a quench solution containing 30 mM EDTA.
-
Analyze a small aliquot of the reaction mixture using a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip 3000).
-
The instrument separates the phosphorylated fluorescent product (FITC-S1P) from the unphosphorylated substrate (FITC-sphingosine).
-
-
Data Analysis:
-
Quantify the peaks corresponding to the substrate and product.
-
Calculate the percent inhibition relative to controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Cellular S1P and Sphingosine Level Quantification
This protocol uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure intracellular lipid levels.[16]
-
Cell Culture and Treatment:
-
Culture cells (e.g., 1483 head and neck carcinoma cells) to desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 1 hour).
-
-
Cell Lysis and Lipid Extraction:
-
Aspirate media and wash cells with ice-cold PBS.
-
Lyse and scrape cells into an appropriate solvent.
-
Add an internal standard (e.g., C17-S1P) to each sample for normalization.
-
Perform a liquid-liquid lipid extraction using a modified Bligh-Dyer method (e.g., with chloroform:methanol and 0.1 N HCl for phase separation).
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation and Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the lipid pellet in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into an LC-MS/MS system (e.g., API 5500 QTRAP) equipped with an electrospray ionization (ESI) source.
-
-
Data Analysis:
-
Quantify the endogenous S1P and sphingosine levels by comparing their peak areas to the peak area of the internal standard.
-
Normalize data to total sample phospholipid content or protein concentration.
-
Calculate the EC₅₀ for S1P depletion.
-
Caspase-3/7 Activity Assay (Apoptosis)
This protocol uses a luminescent, cell-based assay to measure the activity of executioner caspases.[17]
-
Cell Plating and Treatment:
-
Plate cells in a 96-well white-walled plate suitable for luminescence readings.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of PF-543, a vehicle control, and a positive control for apoptosis (e.g., staurosporine) for the desired time (e.g., 24 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and a commercial caspase-3/7 detection reagent (e.g., Caspase-Glo® 3/7) to room temperature.
-
Add 100 µL of the caspase reagent to each well.
-
Mix contents by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Detection:
-
Measure the luminescence in each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of caspase activity.
-
Conclusion
This compound is a powerful chemical probe and a potential therapeutic agent that functions by potently and selectively inhibiting SPHK1. Its primary downstream effect is the modulation of the sphingolipid rheostat, leading to a decrease in pro-survival S1P and an increase in pro-apoptotic sphingosine. This action results in the suppression of multiple oncogenic and inflammatory signaling pathways, including PI3K/Akt and JAK/STAT, and the induction of apoptosis. The well-defined mechanism and extensive preclinical characterization of PF-543 provide a solid foundation for its continued investigation in drug development programs targeting cancer, fibrosis, and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. mdpi.com [mdpi.com]
- 12. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. PF 543 hydrochloride | Sphingosine Kinase | Tocris Bioscience [tocris.com]
- 15. Sphingosine Kinase 1 Inhibitor II, PF-543 [sigmaaldrich.com]
- 16. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
In-Depth Technical Guide: Target Validation of PF-543 Hydrochloride in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine (B13886) Kinase 1 (SphK1) has emerged as a critical node in cancer signaling, playing a pivotal role in the regulation of cell survival, proliferation, and resistance to therapy. SphK1 is a lipid kinase that catalyzes the phosphorylation of the pro-apoptotic sphingolipid, sphingosine, to form the pro-survival signaling molecule, sphingosine-1-phosphate (S1P).[1][2] This enzymatic conversion is a central component of the "sphingolipid rheostat," a concept that describes the cellular balance between pro-death sphingolipids (ceramide and sphingosine) and pro-life S1P.[1] In numerous malignancies, including colorectal, breast, ovarian, and lung cancers, SphK1 is overexpressed, leading to an increase in S1P levels that promote tumorigenesis.[3][4]
PF-543 hydrochloride is a potent, selective, and reversible inhibitor of SphK1.[5][6] Developed by Pfizer, it acts as a sphingosine-competitive inhibitor, binding to the active site of SphK1 with high affinity. Its remarkable selectivity for SphK1 over its isoform, SphK2 (greater than 100-fold), minimizes off-target effects and makes it an invaluable tool for dissecting the specific roles of SphK1 in cancer biology.[1][5] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
Mechanism of Action: Shifting the Sphingolipid Rheostat
The primary mechanism of action of this compound is the direct inhibition of SphK1's catalytic activity.[5] By competing with the natural substrate, sphingosine, PF-543 prevents the formation of S1P. This leads to two significant consequences within the cancer cell:
-
Depletion of Pro-Survival S1P: The reduction in intracellular S1P levels curtails the downstream signaling cascades that promote cancer cell proliferation, survival, and migration. S1P typically exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5).[1][2]
-
Accumulation of Pro-Apoptotic Sphingosine: The inhibition of SphK1 leads to a buildup of its substrate, sphingosine, which, along with its precursor ceramide, can trigger apoptotic pathways.[1]
This dual effect effectively shifts the sphingolipid rheostat towards a pro-death state, making SphK1 inhibition a compelling therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 (Journal Article) | OSTI.GOV [osti.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
PF-543 Hydrochloride: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-543 hydrochloride is a potent, selective, and cell-permeable small molecule inhibitor of Sphingosine (B13886) Kinase 1 (SphK1).[1] Developed by Pfizer, it has become an invaluable pharmacological tool for investigating the physiological and pathological roles of the SphK1/sphingosine-1-phosphate (S1P) signaling axis.[1] SphK1 is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form the bioactive signaling lipid S1P. The balance between pro-apoptotic sphingosine and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for cell fate. Elevated SphK1 activity is implicated in numerous diseases, including cancer, inflammation, and fibrosis, making it a compelling therapeutic target. This guide provides a comprehensive overview of the biological activity, mechanism of action, and experimental characterization of this compound.
Mechanism of Action
PF-543 acts as a reversible, potent, and highly selective sphingosine-competitive inhibitor of SphK1.[1][2][3] It binds to the sphingosine-binding pocket of the enzyme with high affinity, preventing the phosphorylation of sphingosine into S1P.[1][4] This inhibition leads to a dose-dependent decrease in intracellular S1P levels and a corresponding increase in sphingosine levels.[1][3] By altering the sphingolipid rheostat, PF-543 shifts the cellular balance away from pro-survival signaling and towards pathways that promote apoptosis, necrosis, and autophagy.[2][3][5]
The crystal structure of SphK1 in complex with PF-543 reveals that the inhibitor binds in a bent conformation, mimicking the substrate sphingosine.[4] Its high selectivity, over 100-fold for SphK1 compared to its isoform SphK2, is a key attribute that minimizes off-target effects.[2][3][5] PF-543 shows little to no inhibitory activity against a wide panel of other protein and lipid kinases and does not bind to S1P receptors.[6]
Data Presentation: Quantitative Biological Activity
The potency and selectivity of this compound have been extensively characterized across various assays.
| Parameter | Value | System / Cell Line | Notes | Reference(s) |
| In Vitro Potency | ||||
| IC₅₀ (SphK1) | 2.0 nM | Cell-free enzymatic assay | Half-maximal inhibitory concentration. | [2][3][5][6] |
| Kᵢ (SphK1) | 3.6 nM | Cell-free enzymatic assay | Inhibition constant, indicates binding affinity. | [2][3][5] |
| Kₔ | 5.0 nM | Recombinant SphK1 | Dissociation constant. | [5] |
| Reversibility | Reversible | Recombinant SphK1 | Binds non-covalently to the enzyme. | [3][5] |
| Selectivity | ||||
| SphK1 vs. SphK2 | >100-fold | Cell-free enzymatic assay | Highly selective for the SphK1 isoform. | [2][3][5] |
| IC₅₀ (SphK2) | 356 nM | Cell-free enzymatic assay | [6] | |
| Other Kinases | IC₅₀ >10 µM | Panel of 46 lipid & protein kinases | No significant off-target kinase activity. | [6] |
| S1P Receptors | No affinity | S1P₁₋₅ receptors | Does not interfere with S1P receptor binding. | |
| Cellular Activity | ||||
| IC₅₀ (C₁₇-S1P formation) | 1.0 nM | 1483 head and neck carcinoma cells | Potent inhibition of S1P formation in cells. | [2][3] |
| EC₅₀ (S1P depletion) | 8.4 nM | 1483 head and neck carcinoma cells | Effective concentration for reducing cellular S1P. | [2][3][6] |
| IC₅₀ (S1P formation) | 26.7 nM | Human whole blood | Demonstrates activity in a complex biological matrix. | [2][3][6] |
Biological Effects and Therapeutic Potential
PF-543 has demonstrated a wide range of biological effects in preclinical studies, highlighting the therapeutic potential of SphK1 inhibition.
-
Cancer: PF-543 inhibits the growth and metastasis of various cancer cells, including colorectal, ovarian, and breast cancers. It has been shown to suppress tumor growth in HCT-116 tumor xenograft models in mice. The mechanisms underlying its anti-cancer effects include the induction of apoptosis, necrosis, and autophagy.[2][5] In some cell lines, it abolishes SphK1 expression and induces caspase-3/7 activity.[2][3]
-
Fibrosis: The compound exhibits anti-fibrotic properties in several in vivo models. For instance, PF-543 has been shown to mitigate pulmonary fibrosis by reducing lung epithelial cell mtDNA damage.[7]
-
Inflammation: PF-543 possesses anti-inflammatory effects. It can reduce sickling, hemolysis, and inflammation in transgenic mouse models of sickle cell disease.[6]
-
Cardiovascular Conditions: In a mouse model of hypoxia-induced pulmonary arterial hypertension, PF-543 treatment reduced right ventricular hypertrophy.[2] This was associated with protection against cardiomyocyte apoptosis.[2][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to characterize PF-543.
Sphingosine Kinase 1 (SphK1) Enzymatic Assay (Mobility-Shift)
This biochemical assay quantifies the inhibitory activity of PF-543 on the SphK1 enzyme.
-
Reagent Preparation :
-
Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, and 1 mM DTT.[5]
-
Enzyme: Recombinant human SphK1–His6 (3 nM final concentration).[5]
-
Substrate: FITC-sphingosine (1 µM final concentration).[5]
-
Cofactor: ATP (20 µM final concentration).[5]
-
Inhibitor: this compound at various concentrations.
-
-
Assay Procedure (384-well format) :
-
Detection and Analysis :
-
Analyze samples using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip 3000).[5]
-
The system separates the phosphorylated fluorescent product (FITC-S1P) from the unphosphorylated substrate (FITC-sphingosine).[5]
-
Quantify the distinct peaks to determine the extent of inhibition.[5]
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PF-543 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-543 hydrochloride is a potent, selective, and reversible inhibitor of sphingosine (B13886) kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3][4] By competitively inhibiting the binding of sphingosine, PF-543 effectively reduces the production of the pro-survival signaling molecule sphingosine-1-phosphate (S1P) and leads to an accumulation of pro-apoptotic sphingosine and ceramide.[5][6] This guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activities, detailed experimental protocols, and a summary of its quantitative pharmacological profile.
Mechanism of Action
PF-543 is a non-lipid, small molecule that acts as a sphingosine-competitive inhibitor of SPHK1.[3][6] Its high affinity and selectivity for SPHK1 over the SPHK2 isoform make it a valuable tool for studying the specific roles of SPHK1 in cellular processes.[1][5] The inhibition of SPHK1 by PF-543 disrupts the "sphingolipid rheostat," a balance between pro-apoptotic and pro-survival sphingolipids. This disruption leads to a decrease in intracellular S1P levels and a corresponding increase in sphingosine levels, ultimately promoting cellular apoptosis.[6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Target/System | Assay Type |
| IC50 | 2.0 nM | Recombinant Human SPHK1 | Cell-free enzymatic assay |
| Ki | 3.6 nM | Recombinant Human SPHK1 | Cell-free enzymatic assay |
| Selectivity | >100-fold vs. SPHK2 | Recombinant Human SPHK1/2 | Cell-free enzymatic assay |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Experimental Condition |
| IC50 (S1P formation) | 26.7 nM | Human Whole Blood | 30 min pre-incubation, 10 min with 20 µM C17-sphingosine |
| EC50 (S1P depletion) | 8.4 nM | 1483 cells | 1-hour treatment |
| IC50 (C17-S1P formation) | 1.0 nM | 1483 cells | Not specified |
| Apoptosis Induction | Observed | PASM cells | 0.1-10 µM for 24 hours (caspase-3/7 activity) |
| SK1 Expression | Abolished at nM concentrations | PASM cells | 24-hour treatment |
Data compiled from multiple sources.[2][3][5]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize this compound.
SPHK1 Enzyme Activity Assay (Microfluidic Capillary Electrophoresis)
This assay determines the half-maximal inhibitory concentration (IC50) of PF-543 against recombinant SPHK1.
Materials:
-
Recombinant human SPHK1
-
This compound
-
FITC-labeled sphingosine (substrate)
-
ATP
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT)[1]
-
384-well plates
-
Microfluidic capillary electrophoresis instrument
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add 3 nM of recombinant SPHK1 to the assay buffer.[1]
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Initiate the enzymatic reaction by adding a mixture of 1 µM FITC-sphingosine and 20 µM ATP to each well.[1]
-
Incubate the plate for 60 minutes at room temperature.[1]
-
Stop the reaction according to the instrument manufacturer's instructions.
-
Analyze the samples using a microfluidic capillary electrophoresis instrument to separate and quantify the fluorescently labeled substrate (FITC-sphingosine) and product (FITC-S1P).
-
Calculate the percent inhibition for each PF-543 concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of PF-543 on cultured cells.
Materials:
-
Cell line of interest (e.g., A549, H1299)[7]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells/well and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[7] Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for SPHK1 Expression
This protocol is used to determine the effect of PF-543 on the protein levels of SPHK1.
Materials:
-
Cell line of interest (e.g., human PAMSC)
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SPHK1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SPHK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize the SPHK1 protein levels.
Visualizations
Signaling Pathway
Caption: this compound competitively inhibits SPHK1, altering the sphingolipid rheostat.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
PF-543 Hydrochloride: A Deep Dive into its Selectivity for Sphingosine Kinase 1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PF-543 hydrochloride is a potent, cell-permeable, and highly selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes, including cell growth, proliferation, survival, and migration.[4] Its isoform, sphingosine kinase 2 (SphK2), also catalyzes the same reaction but often exhibits distinct subcellular localization and opposing biological functions.[5][6] The dysregulation of the SphK/S1P signaling axis has been implicated in various pathologies, most notably cancer and inflammatory diseases, making isoform-selective inhibitors like PF-543 invaluable research tools and potential therapeutic agents.[7][8] This technical guide provides a comprehensive overview of the selectivity of this compound for SphK1 over SphK2, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data: Inhibitory Potency and Selectivity
PF-543 demonstrates remarkable potency and selectivity for SphK1. It acts as a reversible and sphingosine-competitive inhibitor, directly competing with the endogenous substrate for binding to the active site of the enzyme.[2][3] The following tables summarize the key quantitative data on the inhibitory activity of PF-543 against both SphK1 and SphK2.
Table 1: In Vitro Inhibitory Activity of PF-543 against SphK1
| Parameter | Value | Assay Conditions/Cell Line |
| IC50 | 2.0 nM | Cell-free assay[1][2][9] |
| Ki | 3.6 nM | Cell-free assay[1][2][9] |
| Kd | 5 nM | |
| IC50 (C17-S1P formation) | 1.0 nM | 1483 cells[2][9] |
| IC50 (S1P formation) | 26.7 nM | Human whole blood[2][3][9] |
| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 cells[2][9] |
Table 2: Comparative Inhibitory Activity of PF-543 against SphK1 and SphK2
| Target | IC50 | Selectivity (SphK2 IC50 / SphK1 IC50) |
| SphK1 | 2.0 nM[1][2][9] | >100-fold[1][2][9] |
| SphK2 | 356 nM[10][11] | 178-fold |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentrations and enzyme source.
Signaling Pathways
The differential roles of SphK1 and SphK2 are in part due to their distinct subcellular localizations and downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for both SphK1 and SphK2.
Caption: Sphingosine Kinase 1 (SphK1) Signaling Pathway.
Caption: Subcellular Localization and Functions of SphK2.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the determination of PF-543's inhibitory activity and selectivity.
In Vitro Sphingosine Kinase 1 (SphK1) Enzymatic Assay (Luminescence-Based)
This protocol is adapted from established methods for determining kinase activity.
Materials:
-
Recombinant human SphK1 enzyme
-
This compound
-
Sphingosine substrate
-
ATP
-
Kinase assay buffer (e.g., 100 mM HEPES pH 7.4, 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT)[1]
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup:
-
To each well of the microplate, add 10 µL of the PF-543 dilution or vehicle control.
-
Add 10 µL of a 4x sphingosine solution (final concentration typically 1-10 µM).
-
Add 10 µL of a solution containing the purified recombinant SphK1 enzyme.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding 20 µL of a 2x ATP solution (final concentration typically 10-50 µM).
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Detection:
-
Add 40 µL of the Kinase-Glo® reagent to each well.
-
Mix gently and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of ATP remaining, and thus inversely proportional to SphK1 activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of PF-543 relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the PF-543 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental Workflow for In Vitro Kinase Assay.
Cell-Based S1P Formation Assay
This protocol is used to determine the efficacy of PF-543 in a cellular context.
Materials:
-
Cell line of interest (e.g., 1483 head and neck carcinoma cells)[1]
-
Cell culture medium and supplements
-
This compound
-
C17-sphingosine (or other suitable lipidomics tracer)
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture vessels and allow them to adhere and grow to a desired confluency.
-
Pre-treat the cells with various concentrations of PF-543 or vehicle control for a specified time (e.g., 1 hour).
-
Add C17-sphingosine to the culture medium and incubate for a further period (e.g., 30 minutes) to allow for its uptake and conversion to C17-S1P.
-
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids using a suitable method, such as a modified Bligh-Dyer extraction with methanol and chloroform.
-
Collect the organic phase containing the lipids.
-
-
LC-MS/MS Analysis:
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
Separate and quantify the levels of C17-S1P and other relevant sphingolipids using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of C17-S1P formation for each PF-543 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the PF-543 concentration.
-
Conclusion
This compound is a highly potent and selective inhibitor of SphK1, exhibiting over 100-fold selectivity for SphK1 over its isoform, SphK2.[1][2][9] This remarkable selectivity, coupled with its cell permeability, makes PF-543 an indispensable tool for elucidating the specific roles of SphK1 in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the SphK1 signaling pathway. The continued use and study of PF-543 will undoubtedly contribute to a deeper understanding of sphingolipid biology and may pave the way for novel therapeutic interventions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sphingosine kinase 1 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sphingosine Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. PF-543 (Sphingosine Kinase I Inhibitor) - Echelon Biosciences [echelon-inc.com]
PF-543 Hydrochloride: A Technical Guide for its Application as a Selective SphK1 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sphingosine (B13886) kinase 1 (SphK1) is a pivotal enzyme in cellular signaling, catalyzing the formation of the bioactive lipid sphingosine-1-phosphate (S1P). The balance between S1P and its metabolic precursors, ceramide and sphingosine, functions as a "sphingolipid rheostat" that dictates cell fate.[1] Elevated SphK1 activity is strongly implicated in the pathogenesis of numerous diseases, including cancer, inflammation, and fibrosis, making it a compelling therapeutic target.[1][2] PF-543 hydrochloride is a highly potent, selective, and cell-permeable inhibitor of SphK1.[1][3] Its discovery has provided the research community with an invaluable chemical probe to dissect the function of SphK1 and validate its role in disease. This guide provides a comprehensive technical overview of PF-543, including its mechanism of action, quantitative data, detailed experimental protocols, and critical signaling pathways.
Mechanism of Action
PF-543 is a reversible and sphingosine-competitive inhibitor of SphK1.[4][5] It binds with high affinity to the sphingosine-binding pocket of the enzyme, effectively blocking the phosphorylation of sphingosine into S1P.[5] The crystal structure of SphK1 in complex with PF-543 reveals that the inhibitor adopts a bent conformation, mimicking the bound state of the natural substrate, sphingosine.[1][6][7] Key hydrogen bonds are formed between the pyrrolidine (B122466) nitrogen and hydroxyl group of PF-543 and the sidechain of Asp264 in SphK1, a critical residue for substrate recognition.[1][8]
By inhibiting SphK1, PF-543 dramatically alters the sphingolipid rheostat, leading to a rapid decrease in intracellular S1P levels and a concurrent accumulation of sphingosine.[4][9] This shift disrupts the pro-survival and pro-proliferative signaling cascades normally activated by S1P through its G protein-coupled receptors (S1PR1-5) and promotes pro-apoptotic and anti-proliferative cellular outcomes.[1] PF-543 exhibits remarkable selectivity (>100-fold) for SphK1 over its isoform, SphK2, which is crucial for minimizing off-target effects and enabling specific interrogation of SphK1-mediated biology.[1][4][10]
Quantitative Data Presentation
The potency, selectivity, and cellular activity of PF-543 have been extensively characterized. The following tables summarize the key quantitative metrics.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Target/System | Comments | Reference(s) |
| IC₅₀ | 2.0 nM | Recombinant Human SphK1 | Half-maximal inhibitory concentration. | [1][4][5][11] |
| Kᵢ | 3.6 nM | Recombinant Human SphK1 | Inhibition constant, indicating binding affinity. | [1][4][5][9] |
| Binding Mode | Reversible | Recombinant Human SphK1 | Binds non-covalently to the enzyme. | [1][5] |
| Selectivity vs. SphK2 | >100-fold | Recombinant Human Isoforms | Highly selective for the SphK1 isoform. | [1][4][9] |
| Selectivity vs. Other Kinases | IC₅₀ >10 µM | Panel of 46 Lipid & Protein Kinases | Minimal off-target activity against a broad kinase panel. | [5][10] |
Table 2: Cellular Activity of this compound
| Parameter | Value (IC₅₀/EC₅₀) | System | Comments | Reference(s) |
| S1P Formation Inhibition | 26.7 nM | Human Whole Blood | Demonstrates potency in a complex biological matrix. | [4][9][11] |
| Intracellular S1P Depletion | 8.4 nM | 1483 Head and Neck Carcinoma Cells | Effective concentration for on-target effect in cells. | [4][9][11] |
| C₁₇-S1P Formation Inhibition | 1.0 nM | 1483 Head and Neck Carcinoma Cells | Potent inhibition of substrate phosphorylation in cells. | [4][9] |
| Inhibition of GFP-SphK1 | 28 nM | HEK293 Cells | Activity against overexpressed enzyme in a cellular context. | [4] |
Visualized Pathways and Workflows
Caption: The SphK1 signaling pathway and the inhibitory action of PF-543.
Caption: Experimental workflow for a microfluidic-based SphK1 enzyme assay.
Caption: Logical flow of PF-543's mechanism of action on the sphingolipid rheostat.
Experimental Protocols
Detailed and validated protocols are essential for the reliable application of PF-543 as a chemical probe.
Protocol 1: SphK1 Enzyme Activity Assay (Microfluidic-Based)
This assay quantifies the enzymatic conversion of a fluorescently labeled sphingosine substrate to S1P.
-
Objective: To determine the in vitro IC₅₀ value of PF-543 against recombinant SphK1.
-
Materials:
-
Recombinant Human SphK1-His6
-
FITC-sphingosine (substrate)
-
Adenosine triphosphate (ATP)
-
This compound (test inhibitor)
-
Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 1 mM DTT.[5]
-
Quench Buffer: 100 mM HEPES with 30 mM EDTA and 0.15% Coating Reagent-3.[5]
-
384-well plates
-
Microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip 3000).[5][12]
-
-
Procedure:
-
Prepare serial dilutions of PF-543 in DMSO, then dilute further into the assay buffer.
-
Add 100 nL of the diluted PF-543 or DMSO (vehicle control) to the wells of a 384-well plate.[10]
-
Add 5 µL of recombinant SphK1 (e.g., 3 nM final concentration) in assay buffer to all wells.[5]
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of a substrate mixture containing FITC-sphingosine (e.g., 1 µM final concentration) and ATP (e.g., 20 µM final concentration).[5]
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by adding 20 µL of Quench Buffer.[5]
-
Analyze the samples using the microfluidic capillary electrophoresis instrument to separate and quantify the fluorescent substrate (FITC-sphingosine) and product (FITC-S1P).[5][12]
-
Calculate the percent inhibition for each PF-543 concentration relative to controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular S1P and Sphingosine Measurement (LC-MS/MS)
This protocol confirms the on-target effect of PF-543 by quantifying changes in endogenous sphingolipid levels within cells.
-
Objective: To measure the effect of PF-543 on intracellular S1P and sphingosine levels.
-
Materials:
-
Cell line of interest (e.g., 1483 cells).[12]
-
Complete cell culture medium.
-
This compound.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis/Extraction Solvent: Ice-cold methanol (B129727) containing internal standards (e.g., C17-S1P and C17-Sphingosine).[12]
-
LC-MS/MS system.
-
-
Procedure:
-
Seed cells in culture plates and grow to desired confluency.
-
Treat cells with various concentrations of PF-543 or vehicle (DMSO) for a specified time (e.g., 1-24 hours).
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[12]
-
Lyse the cells by adding the ice-cold methanol extraction solvent containing internal standards.[12]
-
Scrape the cells, collect the lysate, and vortex thoroughly.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.[12]
-
Transfer the supernatant to a new tube for analysis.
-
Quantify S1P and sphingosine levels using a validated LC-MS/MS method.
-
Normalize the lipid levels to the total protein concentration of the cell lysate, determined from a parallel well using a BCA assay.
-
Preclinical Applications and Therapeutic Potential
PF-543 has been instrumental in validating SphK1 as a therapeutic target in a variety of preclinical disease models.
-
Cancer: PF-543 induces apoptosis, necrosis, and autophagy, and has been shown to inhibit the growth of various cancer cell lines, including colorectal and head and neck cancers.[1][2] In vivo, it effectively suppresses tumor growth in mouse xenograft models.[1]
-
Inflammation: The inhibitor demonstrates anti-inflammatory properties in several models, including reducing inflammation in a transgenic mouse model of sickle cell disease.[1][11]
-
Fibrosis: Anti-fibrotic effects of PF-543 have been observed in multiple in vivo models, highlighting the role of SphK1 in fibrotic diseases.[1][2]
Conclusion
This compound is the gold standard chemical probe for studying SphK1 biology. Its exceptional potency, unparalleled selectivity, and proven utility in both in vitro and in vivo systems make it an essential tool for researchers. The data and protocols provided in this guide offer a robust framework for its use in dissecting the SphK1/S1P signaling axis and exploring its therapeutic potential across a spectrum of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PF-543 (Sphingosine Kinase I Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PF-543 Hydrochloride In Vivo Experiments
Introduction and Application Notes
PF-543 hydrochloride is a potent, selective, and reversible inhibitor of sphingosine (B13886) kinase 1 (SPHK1), a critical enzyme in cellular signaling.[1][2][3] SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cell proliferation, survival, inflammation, and migration.[1] By competitively inhibiting SPHK1 with respect to its substrate, sphingosine, PF-543 effectively reduces the levels of S1P and increases sphingosine levels, thereby shifting the cellular sphingolipid balance towards apoptosis and cell cycle arrest.[1][4]
With an IC50 of 2 nM and a Ki of 3.6 nM for SPHK1, PF-543 demonstrates over 100-fold selectivity for SPHK1 compared to its isoform, SPHK2.[3] This high selectivity minimizes off-target effects, making it an invaluable tool for investigating the specific roles of SPHK1 in various physiological and pathological conditions. In vivo, PF-543 has shown therapeutic potential in a range of disease models, including cancer, inflammation, fibrosis, and sickle cell disease.[4][5][6] However, researchers should note that PF-543 has demonstrated poor metabolic stability and rapid clearance in vivo, which may necessitate careful consideration of dosing frequency and route of administration to maintain effective concentrations at the target site.[1][7]
Mechanism of Action: The SPHK1/S1P Signaling Pathway
This compound exerts its effect by targeting the SPHK1 enzyme. The diagram below illustrates the sphingolipid metabolic pathway and the inhibitory action of PF-543.
Caption: SPHK1 pathway and PF-543 inhibition.
Quantitative Data Summary
The following table summarizes quantitative data from various in vivo studies using this compound. This data can serve as a starting point for experimental design.
| Animal Model | Dosage | Route of Administration | Dosing Frequency | Key Findings |
| Mice (Hypoxic-induced Pulmonary Arterial Hypertension) | 1 mg/kg | Intraperitoneal (i.p.) | Every other day for 21 days | Reduced right ventricular hypertrophy; no effect on vascular remodeling.[3] |
| Mice (Hypoxic-induced Pulmonary Arterial Hypertension) | 10 mg/kg | Intraperitoneal (i.p.) | Single dose (24h) | Induced a decrease in SPHK1 expression in pulmonary vessels.[8] |
| Mice (Colorectal Cancer Xenograft - HCT-116) | Not specified | Intravenous | Not specified | Suppressed tumor growth and improved survival.[9] |
| Mice (Acute Myeloid Leukemia Xenograft) | Not specified | Not specified | Not specified | Did not affect murine hematopoiesis.[1] |
| Mice (Dextran Sodium Sulfate-Induced Colitis) | Not specified | Not specified | Not specified | Reduced weight loss and diarrhea.[1] |
| Mice (Transgenic Sickle Cell Disease Model) | Not specified | Not specified | Not specified | Prevented sickling, hemolysis, and inflammation.[10] |
| C57BL/6 Mice (Dysfunctional Hypertrophy) | 1 mg/kg | Intraperitoneal (i.p.) | Not specified | Reduced dysfunctional hypertrophy and protected against cardiomyocyte apoptosis. |
Pharmacokinetic Profile: In mice dosed intraperitoneally with 10 mg/kg or 30 mg/kg, PF-543 exhibited a short half-life (T1/2) of 1.2 hours in blood samples.[2][3][8]
Detailed In Vivo Experimental Protocol
This protocol provides a general guideline for in vivo administration of PF-543 in mice. It should be adapted based on the specific animal model and experimental objectives.
Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Appropriate animal model (e.g., C57BL/6 mice, immunodeficient mice for xenografts)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale and monitoring equipment
Preparation of Dosing Solution
-
Stock Solution: Prepare a stock solution of this compound in DMSO. For example, dissolve 5 mg of PF-543 in 1 mL of DMSO to create a 5 mg/mL stock. Store stock solutions as per manufacturer recommendations, typically at -20°C.
-
Working Solution: For in vivo administration, the DMSO stock solution must be diluted in a suitable vehicle. A commonly used vehicle is PBS containing a low percentage of DMSO to ensure solubility while minimizing toxicity.[1]
-
Example for a 1 mg/kg dose in a 20g mouse:
-
The total dose required is 0.02 mg (1 mg/kg * 0.02 kg).
-
If the desired injection volume is 100 µL (0.1 mL), the final concentration of the working solution needs to be 0.2 mg/mL (0.02 mg / 0.1 mL).
-
To prepare 1 mL of this working solution, take 40 µL of the 5 mg/mL DMSO stock solution and add it to 960 µL of sterile PBS. This results in a final DMSO concentration of 4%.
-
-
-
Important: Always prepare fresh dilutions for each day of administration. Ensure the solution is clear and free of precipitation before injection.[2] A vehicle control group should be administered the same final concentration of DMSO in PBS.
Administration
-
Route: The most common route of administration for PF-543 in mice is intraperitoneal (i.p.) injection.
-
Frequency: Dosing frequency often ranges from every other day to daily, depending on the experimental duration and the compound's short half-life.[1][2] For long-term studies, dosing every other day is often used to maintain target inhibition while minimizing potential toxicity.[1]
-
Procedure:
-
Acclimatize animals to the facility for at least one week before the experiment.
-
Randomize animals into treatment and control groups.
-
Weigh the animal to calculate the precise injection volume.
-
Administer the prepared PF-543 working solution or vehicle control via i.p. injection.
-
Monitoring and Endpoint Analysis
-
Animal Health: Monitor the body weight of the animals regularly (e.g., 2-3 times per week).[1] Observe the animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity levels.[1] Long-term administration at doses up to 5 mg/kg has been reported to be generally well-tolerated in mice.[1]
-
Target Engagement: To confirm that PF-543 is effectively inhibiting SPHK1, measure S1P levels in plasma or target tissues at the end of the study.[1] This can be performed using methods like liquid chromatography coupled with mass spectrometry (LC-MS/MS).[4]
-
Efficacy Assessment: The primary endpoints will depend on the disease model. For example, in a cancer xenograft model, tumor volume should be measured regularly. In an inflammation model, relevant inflammatory markers could be assessed.
General Experimental Workflow
The following diagram outlines a logical workflow for conducting an in vivo study with PF-543.
Caption: General workflow for an in vivo PF-543 study.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. PF 543 hydrochloride | Sphingosine Kinase | Tocris Bioscience [tocris.com]
- 6. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
PF-543 Hydrochloride: Detailed Application Notes for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PF-543 hydrochloride, a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), in cell culture experiments. This compound is a valuable tool for investigating the roles of the SphK1/sphingosine-1-phosphate (S1P) signaling pathway in a multitude of cellular processes, including proliferation, apoptosis, migration, and inflammation.
Mechanism of Action
This compound is a reversible and sphingosine-competitive inhibitor of SphK1.[1] It binds to the sphingosine-binding pocket of the enzyme, thereby preventing the phosphorylation of sphingosine to the bioactive lipid, S1P.[2] This inhibition leads to a decrease in intracellular S1P levels and a corresponding increase in sphingosine levels, shifting the cellular "sphingolipid rheostat" towards apoptosis and away from proliferation and survival. This compound exhibits high potency and over 100-fold selectivity for SphK1 compared to the SphK2 isoform.[1][3]
Data Presentation
The following tables summarize the key quantitative data for this compound from various in vitro studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System |
| IC50 (SphK1) | 2.0 nM | Cell-free assay |
| Ki (SphK1) | 3.6 nM | Cell-free assay |
| IC50 (S1P formation) | 26.7 nM | Whole blood |
| IC50 (C17-S1P formation) | 1.0 nM | 1483 cells |
| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 cells |
Table 2: Recommended Concentration Ranges for Cell Culture Experiments
| Experiment Type | Cell Line Example | Recommended Concentration | Incubation Time |
| Inhibition of S1P Production | 1483 cells | 10 - 200 nM | 1 hour |
| Induction of Apoptosis | PASM cells | 0.1 - 10 µM | 24 hours |
| Reduction of SphK1 Expression | PASM cells | 10 - 1000 nM | 24 hours |
| Cell Viability/Cytotoxicity | Various | 0.1 - 25 µM | 24 - 72 hours |
Signaling Pathway
The diagram below illustrates the SphK1 signaling pathway and the inhibitory action of this compound.
Caption: PF-543 inhibits SphK1, blocking S1P production and downstream signaling.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 5.02 mg of this compound (Molecular Weight: 502.07 g/mol ) in 1 mL of DMSO.[2]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.1% (v/v).[1] Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Carefully remove the old medium and add the medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5]
Caption: A generalized workflow for the MTT cell viability assay.
Western Blot Analysis of SphK1 Expression
This protocol is used to detect changes in SphK1 protein levels following treatment with this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against SphK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with the primary antibody against SphK1 overnight at 4°C.[3]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.[3]
-
Loading Control: To ensure equal protein loading, strip and re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).[3]
Lipidomics Analysis of S1P and Sphingosine Levels by LC-MS/MS
This protocol outlines the general steps for quantifying intracellular S1P and sphingosine levels.
Materials:
-
Cells treated with this compound
-
Ice-cold PBS
-
Ice-cold methanol (B129727) containing internal standards (e.g., C17-S1P)
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 1 hour).[3] Aspirate the medium, wash the cells with ice-cold PBS, and then lyse the cells by adding ice-cold methanol containing internal standards.[3]
-
Lipid Extraction: Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris.[3]
-
Analysis: Transfer the supernatant containing the extracted lipids to a new tube for LC-MS/MS analysis to quantify S1P and sphingosine levels.[3][6]
Caption: Workflow for S1P and sphingosine quantification post-PF-543 treatment.
Concluding Remarks
This compound is a potent and selective pharmacological tool for investigating the biological functions of SphK1 in cell culture. Due to the variability in cell types and experimental conditions, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each specific application. The protocols provided here serve as a comprehensive guide for researchers to effectively utilize this compound in their studies of sphingolipid signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Western Blotting Analysis of PF-543 Treated Cells
Introduction
PF-543 is a potent and highly selective, reversible, and sphingosine-competitive inhibitor of sphingosine (B13886) kinase 1 (SPHK1).[1][2][3][4] SPHK1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in numerous cellular processes, including cell proliferation, survival, migration, and inflammation.[5][6][7] By inhibiting SPHK1, PF-543 effectively reduces intracellular levels of S1P, leading to a consequential increase in sphingosine levels.[2][4] This modulation of the S1P signaling pathway makes PF-543 a valuable tool for studying the biological functions of SPHK1 and for validating it as a therapeutic target in various diseases, including cancer and inflammatory conditions.[1][7][8]
Western blotting is an indispensable technique for elucidating the molecular effects of PF-543 treatment on cells. This method allows for the sensitive and specific detection of changes in protein expression and phosphorylation status within the SPHK1/S1P signaling cascade and downstream pathways. These application notes provide a detailed protocol for performing Western blot analysis on cells treated with PF-543.
Mechanism of Action of PF-543
PF-543 acts as a competitive inhibitor at the sphingosine-binding site of SPHK1, thereby preventing the formation of S1P.[3] This leads to the disruption of signaling pathways mediated by S1P and its receptors (S1PRs). A notable consequence of SPHK1 inhibition by PF-543 can be the proteasomal degradation of the SPHK1 protein itself, making the assessment of SPHK1 protein levels a key indicator of target engagement.[9] Downstream effects can include alterations in the phosphorylation status of proteins like STAT3, which is involved in cell survival and proliferation.[5][8]
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of PF-543, which can be assessed using techniques including Western blotting and mass spectrometry.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ for SPHK1 | 2.0 nM | Cell-free assay | [2][4] |
| Kᵢ for SPHK1 | 3.6 nM | Cell-free assay | [2][4] |
| Selectivity | >100-fold over SPHK2 | Cell-free assay | [2][4] |
| EC₅₀ for S1P depletion | 8.4 nM | 1483 head and neck carcinoma cells | [4] |
| Effect on SPHK1 expression | Abolishes expression at nM concentrations | PASM cells | [4] |
| Effect on S1P levels in whole blood (IC₅₀) | 26.7 nM | Human whole blood | [4] |
Experimental Protocols
Cell Culture and PF-543 Treatment
-
Cell Seeding: Plate the cells of interest at an appropriate density in complete culture medium and allow them to adhere and grow for 24 hours.
-
PF-543 Treatment: Prepare a stock solution of PF-543 in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in fresh culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the various concentrations of PF-543 or vehicle control (e.g., DMSO). Incubate the cells for the desired time period (e.g., 24 hours).[1]
Western Blot Protocol
1. Cell Lysis
-
Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1]
3. Sample Preparation
-
Based on the protein concentration, dilute the lysates to ensure equal protein loading for each sample (typically 20-40 µg of protein per lane).
-
Add an equal volume of 2X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
4. SDS-PAGE
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target proteins.
-
Run the gel in an appropriate running buffer at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1][8]
-
Ensure the membrane is activated with methanol (B129727) before transfer.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
6. Blocking
-
After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.[1] This step prevents non-specific binding of the antibodies.
7. Primary Antibody Incubation
-
Dilute the primary antibodies against the target proteins (e.g., anti-SPHK1, anti-phospho-STAT3, anti-STAT3, anti-S1PR1) and a loading control (e.g., anti-GAPDH, anti-β-actin) in the blocking buffer at the recommended concentrations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1]
8. Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[1][8]
9. Detection
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibodies.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the specified time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[8]
10. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the intensity of the loading control bands to correct for loading differences.
Visualizations
Signaling Pathway Diagram
Caption: SPHK1 signaling pathway and the inhibitory action of PF-543.
Experimental Workflow Diagram
Caption: Western blot workflow for PF-543 treated cells.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular Sphingosine-1-Phosphate (S1P) Levels Following PF-543 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator involved in a multitude of cellular processes, including proliferation, survival, migration, and inflammation. The intracellular levels of S1P are predominantly regulated by the enzymatic activity of sphingosine (B13886) kinases 1 and 2 (SphK1 and SphK2), which catalyze the phosphorylation of sphingosine to S1P.[1][2] Dysregulation of the SphK/S1P signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, autoimmune disorders, and fibrosis.[2][3]
PF-543 is a potent, selective, and reversible inhibitor of Sphingosine Kinase 1 (SphK1).[4][5] It acts as a sphingosine-competitive inhibitor, effectively blocking the production of S1P.[4][6] Treatment of cells with PF-543 leads to a significant, dose-dependent reduction in intracellular S1P levels, with a concomitant increase in the substrate, sphingosine.[4][6] This makes PF-543 an invaluable pharmacological tool for investigating the biological functions of SphK1 and the downstream effects of reduced intracellular S1P.
These application notes provide detailed protocols for the treatment of cells with PF-543 and the subsequent quantification of intracellular S1P levels, primarily using the gold-standard method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative method using an Enzyme-Linked Immunosorbent Assay (ELISA) is also discussed.
S1P Signaling Pathway and PF-543 Mechanism of Action
The diagram below illustrates the central role of SphK1 in the S1P signaling pathway and the inhibitory action of PF-543.
Quantitative Data on PF-543 Activity
The following table summarizes the key quantitative parameters of PF-543, demonstrating its potency and effect on S1P levels.
| Parameter | Value | Cell Line / System | Reference |
| SphK1 IC50 | 2.0 nM | Recombinant Human SphK1 | [4][7] |
| SphK1 Ki | 3.6 nM | Recombinant Human SphK1 | [5][7] |
| Selectivity | >100-fold for SphK1 over SphK2 | Recombinant Human Kinases | [4][5] |
| Intracellular S1P EC50 | 8.4 nM | 1483 Cells | [4] |
| S1P Depletion | ~90% reduction | 1483 Cells (200 nM, 1 hr) | [8] |
| Whole Blood IC50 | 26.7 nM | Human Whole Blood | [4][9] |
| In Vivo S1P Reduction | ~50% reduction | Mouse Plasma (1 mg/kg) | [1] |
Experimental Protocols
Protocol 1: Cell Treatment with PF-543
This protocol describes the general procedure for treating cultured cells with PF-543 to inhibit SphK1 activity.
Materials:
-
Cultured cells of interest (e.g., 1483 head and neck carcinoma cells)
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells at a desired density in culture plates or flasks and allow them to adhere and grow overnight under standard culture conditions.
-
PF-543 Stock Solution: Prepare a stock solution of PF-543 in DMSO. For example, a 10 mM stock can be prepared and stored at -20°C.
-
Treatment Preparation: On the day of the experiment, thaw the PF-543 stock solution and prepare working dilutions in complete cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of PF-543. A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour to 24 hours, depending on the experimental design).
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove any residual treatment medium. Proceed immediately to cell lysis and lipid extraction for S1P analysis.
Protocol 2: Intracellular S1P Quantification by LC-MS/MS
This protocol provides a robust method for the extraction and quantification of intracellular S1P using LC-MS/MS.[10]
Materials:
-
Treated and control cell pellets
-
Internal Standard (IS): C17-S1P
-
Methanol (B129727) (MeOH), HPLC grade
-
Chloroform (B151607) (CHCl3), HPLC grade
-
Hydrochloric acid (HCl)
-
Water, HPLC grade
-
Formic acid
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column
Procedure:
A. Lipid Extraction:
-
To the cell pellet, add a known amount of internal standard (e.g., 10 pmol of C17-S1P in MeOH).
-
Add ice-cold acidified methanol (e.g., 150 µL MeOH with 1 µL HCl).[11]
-
Add ice-cold chloroform (e.g., 700 µL).[11]
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing and cell lysis.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, and transfer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 80% MeOH).
B. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 column.
-
Use a gradient elution with mobile phases such as water with formic acid and ammonium formate (Mobile Phase A) and methanol with formic acid and ammonium formate (Mobile Phase B).
-
-
Mass Spectrometric Detection:
-
Quantification:
-
Generate a standard curve using known concentrations of S1P.
-
Quantify the amount of S1P in the samples by comparing the peak area ratio of S1P to the internal standard against the standard curve.
-
Protocol 3: Intracellular S1P Quantification by ELISA
As an alternative to LC-MS/MS, commercially available ELISA kits can be used for the quantification of S1P.[14][15][16][17] This method is generally less sensitive and specific than LC-MS/MS but can be a viable option for some applications.
Materials:
-
Treated and control cell pellets
-
Cell lysis buffer (compatible with the chosen ELISA kit)
-
Commercial S1P ELISA kit (e.g., from Assay Genie, Creative Diagnostics, ELK Biotechnology, FineTest, or AFG Scientific)[14][15][16][17][18]
Procedure:
-
Cell Lysis: Lyse the cell pellets according to the ELISA kit manufacturer's instructions to release intracellular S1P.
-
ELISA Assay: Perform the ELISA according to the kit's protocol. This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-S1P antibody.
-
Incubating with a biotin-conjugated S1P antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
Measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Quantification: Calculate the S1P concentration in the samples by comparing their absorbance values to the standard curve generated with known concentrations of S1P.
Experimental Workflow and Data Analysis
The following diagram outlines the general workflow for measuring intracellular S1P levels after PF-543 treatment.
Data Analysis:
-
Normalize S1P levels to the amount of protein in the cell lysate or to the cell number.
-
Express the results as pmol S1P/mg protein or pmol S1P/106 cells.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between PF-543 treated groups and the vehicle control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell numbers, pipetting errors during extraction or assay. | Ensure accurate cell counting, use precise pipetting techniques, and include multiple biological and technical replicates. |
| Low S1P signal | Inefficient cell lysis or lipid extraction, low S1P levels in the chosen cell type. | Optimize lysis and extraction protocols, ensure complete solvent evaporation and proper reconstitution, consider using a more sensitive detection method (LC-MS/MS). |
| No effect of PF-543 | Inactive compound, incorrect concentration, short incubation time. | Verify the activity of the PF-543 stock, perform a dose-response and time-course experiment to determine optimal conditions. |
| LC-MS/MS carryover | S1P adhering to the analytical system. | Implement rigorous wash steps between sample injections, consider derivatization of S1P.[19] |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately measure the reduction in intracellular S1P levels following treatment with the potent SphK1 inhibitor, PF-543. Careful execution of these methods will enable the generation of reliable data to further elucidate the role of the SphK1/S1P signaling axis in health and disease.
References
- 1. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF 543 hydrochloride | Sphingosine Kinase | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. PF-543 hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. An assay system for measuring the acute production of sphingosine-1-phosphate in intact monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
- 14. assaygenie.com [assaygenie.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. S1P(Sphingosine-1-Phosphate) ELISA Kit [elkbiotech.com]
- 17. S1P(Sphingosine 1 Phosphate)ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. S1P(Sphingosine-1-Phosphate) ELISA Kit – AFG Scientific [afgsci.com]
- 19. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-543 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PF-543 hydrochloride, a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SPHK1), in preclinical mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of PF-543.
Mechanism of Action
This compound is a reversible and sphingosine-competitive inhibitor of sphingosine kinase 1 (SPHK1), with an IC50 of 2 nM and a Ki of 3.6 nM.[1][2][3] It exhibits over 100-fold selectivity for SPHK1 over the SPHK2 isoform.[1][2][3] SPHK1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in numerous cellular processes, including cell proliferation, survival, migration, inflammation, and angiogenesis.[4][5] By inhibiting SPHK1, PF-543 effectively reduces the levels of S1P, thereby modulating downstream signaling pathways implicated in various pathologies.[1][5] This inhibition leads to an accumulation of sphingosine, which can promote apoptosis.[6]
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the dosages of this compound used in various mouse models as reported in the literature. This information can serve as a starting point for dose-ranging studies in new experimental settings.
| Disease Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Key Findings |
| Pulmonary Arterial Hypertension (Hypoxia-induced) | C57BL/6J | 1 mg/kg | Intraperitoneal (i.p.) | Every second day for 21 days | Reduced right ventricular hypertrophy.[1][3] |
| Pulmonary Arterial Hypertension (Hypoxia-induced) | C57BL/6J | 10 mg/kg or 30 mg/kg | Intraperitoneal (i.p.) | Single dose (for PK) | T1/2 of 1.2 hours in blood. 10 mg/kg decreased SK1 expression in pulmonary vessels.[3][7] |
| Angiotensin II-induced Hypertension and Cardiac Hypertrophy | C57BL/6J | 1 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Reduced cardiac hypertrophy and improved endothelial function.[2][8][9] |
| Colorectal Cancer Xenograft (HCT-116) | Nude mice | Not specified | Not specified | Not specified | Suppressed tumor growth.[5] |
| Ovarian Cancer | C57BL/6 | Not specified | Not specified | Not specified | Reduced tumor formation and ascites volume when used in combination with anti-PD-1 therapy.[10] |
| Non-Small Cell Lung Cancer Xenograft (A549) | BALB/c nude | 10 mg/kg (for derivative) | Intraperitoneal (i.p.) | Daily for 29 days | A dimer derivative of PF-543 inhibited tumor formation.[11][12] |
| Hepatocellular Carcinoma (Diethylnitrosamine-induced) | Not specified | Not specified | Not specified | Not specified | Suppressed tumor progression by inhibiting tumor neovascularization.[13][14] |
| Pulmonary Fibrosis (Bleomycin or Asbestos-induced) | C57BL/6 | 1 mg/kg | Not specified | Chronic treatment | Mitigated pulmonary fibrosis by reducing mtDNA damage and recruitment of fibrogenic monocytes.[15][16] |
| Allergen-induced Asthma | C57BL/6 | Not specified | Not specified | Before allergen exposure | Reduced inflammation, eosinophilic response, and goblet cell metaplasia.[17][18] |
| Sickle Cell Disease (Transgenic mouse model) | Not specified | Not specified | Not specified | Not specified | Reduced sickling, hemolysis, and inflammation. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. A common concentration is 10-100 mg/mL.[2]
-
Ensure the this compound is completely dissolved. Gentle warming or vortexing may be required.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
-
Working Solution Preparation:
-
On the day of administration, thaw the stock solution.
-
Dilute the stock solution to the final desired concentration using a suitable vehicle. A commonly used vehicle is 5% DMSO in PBS.[4]
-
For example, to prepare a 1 mg/mL working solution from a 20 mg/mL stock in DMSO for a final injection volume of 100 µL, you would mix 5 µL of the stock solution with 95 µL of sterile PBS.
-
Prepare fresh dilutions for each day of administration.[4]
-
In Vivo Administration and Monitoring Protocol
This protocol outlines a general procedure for administering this compound to mice and monitoring for efficacy and toxicity.
Procedure:
-
Animal Handling and Acclimatization:
-
Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Handle animals according to approved institutional animal care and use committee (IACUC) protocols.
-
-
Dosing and Administration:
-
The typical route of administration for PF-543 is intraperitoneal (i.p.) injection.[4]
-
The dosing volume should be appropriate for the size of the mouse (e.g., 100-200 µL).
-
The dosing frequency can range from daily to every other day, depending on the experimental design and the short half-life of the compound.[3][4]
-
-
Monitoring:
-
Monitor the body weight of the animals regularly (e.g., 2-3 times per week).[4]
-
Observe the animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity levels.[4]
-
Long-term administration of PF-543 at doses up to 5 mg/kg is generally reported to be well-tolerated with no significant adverse effects on body weight or observable cytotoxicity in the lungs or heart.[4]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Collect tissues of interest for further analysis (e.g., histology, biomarker analysis, measurement of S1P and sphingosine levels).[5]
-
Mandatory Visualization
Caption: Mechanism of action of this compound in the SPHK1/S1P signaling pathway.
Caption: General experimental workflow for an in vivo efficacy study of PF-543 in a mouse xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular Effects of Pharmacological Targeting of Sphingosine Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingosine kinase 1-specific inhibitor PF543 reduces goblet cell metaplasia of bronchial epithelium in an acute asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sphingosine kinase 1-specific inhibitor PF543 reduces goblet cell metaplasia of bronchial epithelium in an acute asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-543 Hydrochloride: A Potent Inducer of Apoptosis in Vitro
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing PF-543 hydrochloride to induce apoptosis in in-vitro cancer cell models. This compound is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), a critical enzyme in the regulation of cell survival and proliferation.[1][2][3] By targeting SphK1, this compound disrupts the balance of sphingolipids, leading to programmed cell death.
Mechanism of Action:
This compound competitively inhibits SphK1, preventing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1][2][3] S1P is a pro-survival signaling molecule, while its precursors, sphingosine and ceramide, are pro-apoptotic.[1] Inhibition of SphK1 by this compound leads to an accumulation of intracellular sphingosine and subsequently ceramide, which triggers the intrinsic (mitochondrial) pathway of apoptosis.[1] This cascade involves the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in apoptosis.[1]
Quantitative Data Summary
The efficacy of this compound in inhibiting its target and inducing cell death varies across different cell lines and experimental conditions.
| Parameter | Cell Line | Value | Reference |
| IC50 (SphK1 Inhibition) | Recombinant Human Enzyme | 2.0 nM | [3] |
| Ki (SphK1 Inhibition) | Recombinant Human Enzyme | 3.6 nM | [2] |
| IC50 (S1P Formation) | Human Whole Blood | 26.7 nM | [2][4] |
| 1483 cells | 1.0 nM (C17-S1P) | [2][4] | |
| EC50 (Intracellular S1P) | 1483 cells | 8.4 nM | [2][4] |
| Antiproliferative IC50 | MDA-MB-231 cells | 27.12 µM | [4] |
| Caspase-3/7 Induction | PASM cells | 0.1-10 µM | [2][4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental workflow for studying PF-543 HCl-induced apoptosis.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.[5][6]
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound as described previously.
-
Lyse the cells using a suitable lysis buffer and determine the protein concentration.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add assay buffer to a final volume of 90 µL.
-
Initiate the reaction by adding 10 µL of caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Western Blot Analysis for Apoptosis Markers
This protocol allows for the detection of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved PARP.[7][8][9]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-PARP)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein levels and determine the Bax/Bcl-2 ratio.[10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. mcijournal.com [mcijournal.com]
- 11. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Analysis of Sphingolipids Following Treatment with PF-543
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in a multitude of cellular processes, including proliferation, apoptosis, inflammation, and migration. The balance between pro-apoptotic ceramide and sphingosine (B13886) and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat" and is critical for cell fate.[1] Sphingosine kinase 1 (SPHK1) is a key enzyme in this pathway, catalyzing the phosphorylation of sphingosine to S1P.[1][2] Dysregulation of SPHK1 activity is implicated in various diseases, including cancer and inflammatory disorders, making it a significant therapeutic target.[1][3]
PF-543 is a potent, selective, and reversible inhibitor of SPHK1.[2][4] It acts as a sphingosine-competitive inhibitor, binding to the active site of SPHK1 with high affinity and preventing the formation of S1P.[1][2] This targeted inhibition leads to a decrease in intracellular and extracellular S1P levels, with a corresponding increase in sphingosine levels.[5] The precise quantification of these changes is essential for understanding the pharmacological effects of PF-543 and for the development of SPHK1-targeted therapies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids in biological matrices.[3][6]
These application notes provide detailed protocols for the use of PF-543 to modulate sphingolipid metabolism and the subsequent analysis of key sphingolipids by LC-MS/MS.
Sphingolipid Signaling Pathway and the Action of PF-543
The diagram below illustrates the central role of SPHK1 in the sphingolipid signaling pathway and the mechanism of inhibition by PF-543.
Quantitative Data on PF-543 Activity
The potency and selectivity of PF-543 have been characterized in various in vitro and cellular assays. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of PF-543
| Parameter | Value | Reference |
| IC₅₀ for SPHK1 | 2.0 nM | [4][7] |
| Kᵢ for SPHK1 | 3.6 nM | [4][7] |
| Selectivity | >100-fold for SPHK1 over SPHK2 | [4][7] |
| Inhibition of S1P formation in whole blood (IC₅₀) | 26.7 nM | [4] |
Table 2: Cellular Effects of PF-543 on Sphingolipid Levels
| Cell Line | Treatment Concentration | Change in S1P Level | Change in Sphingosine Level | Reference |
| 1483 cells | 200 nM (1 hr) | 10-fold decrease | Proportional increase | [8] |
| 1483 cells | - | EC₅₀ for S1P depletion: 8.4 nM | Concomitant elevation | [4][8] |
Experimental Protocols
The following protocols provide a general framework for treating biological samples with PF-543, extracting sphingolipids, and analyzing them by LC-MS/MS. Optimization may be required for specific cell types, tissues, or instrumentation.
Experimental Workflow
Protocol 1: Cell Culture Treatment with PF-543
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
PF-543 Preparation: Prepare a stock solution of PF-543 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of PF-543. Include a vehicle control (medium with the same concentration of solvent as the highest PF-543 concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the experimental goals.
-
Harvesting: After incubation, wash the cells with ice-cold PBS. For adherent cells, scrape them into PBS. For suspension cells, pellet them by centrifugation. Store cell pellets at -80°C until lipid extraction.
Protocol 2: Sphingolipid Extraction from Cells or Tissues
This protocol is a general method for the extraction of a broad range of sphingolipids.
Materials:
-
Internal standards (IS) mixture (e.g., C17-sphingosine, C17-S1P, and other relevant odd-chain sphingolipids).
-
Extraction solvent: A one-phase neutral organic solvent system is often used.[9] A butanolic extraction procedure can also be applied.[6]
-
Buffer for cell homogenization (e.g., a citric acid/disodium hydrogen phosphate (B84403) buffer, pH 4).[6]
-
Centrifuge, nitrogen evaporator.
Procedure:
-
Homogenization: Resuspend cell pellets or homogenized tissue in a suitable buffer.
-
Addition of Internal Standards: Add a known amount of the internal standard mixture to each sample to allow for accurate quantification.[5][9]
-
Lipid Extraction: Add the extraction solvent to the sample homogenate. Vortex vigorously and incubate (e.g., on ice or at room temperature).
-
Phase Separation: Centrifuge the samples to pellet any precipitate.
-
Collection of Supernatant: Carefully transfer the supernatant containing the extracted lipids to a new tube.
-
Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.[5]
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol/acetonitrile).[10]
Protocol 3: LC-MS/MS Analysis of Sphingolipids
The following is a general LC-MS/MS method that can be adapted for sphingolipid analysis. Specific parameters will need to be optimized for the instrument being used.
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column is commonly used for separating sphingolipids.[11] Hydrophilic interaction liquid chromatography (HILIC) can also be employed.[6]
-
Mobile Phase A: Water with 0.1% or 0.2% formic acid and a buffer such as ammonium (B1175870) formate.[6][11]
-
Mobile Phase B: Acetonitrile/isopropanol (or similar organic solvent mixture) with 0.1% or 0.2% formic acid.[6][11]
-
Gradient: A gradient elution is typically used to separate the different sphingolipid species.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.4-0.8 mL/min.[6][11]
-
Column Temperature: Maintained at a constant temperature, for example, 50°C.[6]
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of sphingosine and S1P.[9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis.[9] This involves monitoring specific precursor ion to product ion transitions for each analyte and internal standard.
-
Example Transitions: The specific m/z transitions for each sphingolipid and internal standard need to be determined. For instance, for S1P, a common transition would be the precursor ion [M+H]⁺ to a characteristic product ion.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows for maximum sensitivity.
Data Analysis:
-
Peak Integration: Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Quantification: Determine the concentration of each sphingolipid in the samples by using the calibration curve.
Conclusion
The SPHK1 inhibitor PF-543 is a valuable tool for investigating the role of the sphingolipid signaling pathway in health and disease. The combination of targeted inhibition with PF-543 and sensitive quantification of sphingolipid levels by LC-MS/MS provides a robust platform for researchers in basic science and drug development. The protocols and data presented here offer a comprehensive guide for the successful implementation of these techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-543 hydrochloride solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of PF-543 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Sphingosine (B13886) Kinase 1 (SphK1).[1][2] It acts as a reversible and sphingosine-competitive inhibitor, binding to the enzyme with high affinity.[1][3] By inhibiting SphK1, PF-543 blocks the conversion of sphingosine to sphingosine-1-phosphate (S1P), a critical signaling lipid involved in various cellular processes like cell growth, proliferation, and survival.[1][4] This inhibition leads to decreased intracellular and extracellular S1P levels and a corresponding increase in sphingosine levels.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least four years.[5][6] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[3][6][7] For short-term use, stock solutions may be stored at -20°C for up to one month.[3]
Q3: Is this compound stable in aqueous solutions?
A3: this compound has limited stability in aqueous solutions and cell culture media.[6] It is susceptible to degradation, which can be influenced by factors such as pH and the composition of the medium.[6] Therefore, it is strongly recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before each experiment.[6] For long-duration experiments, consider replenishing the medium with freshly prepared PF-543 at regular intervals.[6]
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Issue 1: Precipitation of the compound in aqueous working solutions.
-
Q: I observed precipitation when I diluted my this compound stock solution into my aqueous buffer/cell culture medium. What could be the cause and how can I prevent this?
-
A: This is a common issue due to the lower solubility of this compound in aqueous solutions compared to organic solvents like DMSO. To mitigate this, ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and precipitation. When preparing the working solution, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion. It is also beneficial to allow the stock solution to equilibrate to room temperature before diluting it into a pre-warmed aqueous solution.[6]
-
Issue 2: Inconsistent or lower-than-expected biological activity.
-
Q: My experimental results show variable or reduced efficacy of this compound. What are the potential reasons for this?
-
A: Several factors could contribute to this issue:
-
Degradation in Solution: As mentioned, PF-543 has poor stability in aqueous environments.[6] Ensure you are using freshly prepared solutions for each experiment.
-
Metabolic Instability: PF-543 is known to have poor metabolic stability, meaning it can be rapidly metabolized by cells, leading to a decrease in its effective intracellular concentration over time.[6][8][9] For longer experiments, you may need to use a higher initial concentration or replenish the compound periodically.
-
Improper Storage: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures to prevent degradation.[3][5][7]
-
Interaction with Serum Proteins: If your cell culture medium contains serum, the compound may bind to serum proteins, reducing its free concentration and apparent activity. Consider performing experiments in serum-free or reduced-serum media, or empirically determine the optimal concentration in the presence of serum.[6]
-
-
Issue 3: Difficulty dissolving the solid compound.
-
Q: I am having trouble dissolving the this compound powder. What can I do?
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 25 mg/mL, 90-100 mg/mL | [3][5][7] |
| DMF | 25 mg/mL | [5] |
| Ethanol | 25 mg/mL | [5] |
| Water | Soluble to 10 mM with gentle warming | [2] |
Table 2: Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [5] |
| In Solvent | -80°C | 1 year | [3][7] |
| In Solvent | -20°C | 1 month | [3] |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
-
Objective: To prepare a concentrated stock solution for subsequent dilution.
-
Methodology:
-
Equilibrate the vial of solid this compound (Molecular Weight: 502.07 g/mol ) to room temperature before opening.[2]
-
Aseptically add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of PF-543, add 199.2 µL of DMSO).[6]
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle sonication may be used to aid dissolution.[10]
-
Aliquot the stock solution into sterile, single-use tubes to minimize freeze-thaw cycles.[6]
-
2. Sphingosine Kinase 1 (SphK1) Enzymatic Assay (Luminescence-Based)
-
Objective: To determine the in vitro inhibitory activity of PF-543 on SphK1.
-
Methodology:
-
Reagent Preparation: Prepare a 2x ATP solution and a 4x sphingosine solution in a kinase assay buffer. Prepare serial dilutions of PF-543 in the same buffer.[1]
-
Assay Procedure (96-well format):
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.[1]
-
Detection: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the SphK1 activity.[1]
-
3. Measurement of Intracellular Sphingosine and S1P Levels by LC-MS/MS
-
Objective: To quantify the effect of PF-543 on cellular sphingolipid levels.
-
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with various concentrations of PF-543 or a vehicle control for the desired time.[1]
-
Cell Lysis and Lipid Extraction:
-
Sample Preparation: Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the dried lipid extract in a suitable solvent like methanol.[1]
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Separate the lipids using a C18 reverse-phase column.
-
Detect and quantify S1P and sphingosine using multiple reaction monitoring (MRM) in positive ion mode.[1]
-
-
Visualizations
Caption: The inhibitory action of PF-543 on the SphK1 signaling pathway.
Caption: A generalized workflow for experiments involving PF-543.
Caption: A logical diagram for troubleshooting reduced PF-543 activity.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | LPL Receptor | S1P Receptor | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. Verification of the Necessity of the Tolyl Group of PF-543 for Sphingosine Kinase 1 Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: PF-543 Hydrochloride In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-543 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and reversible inhibitor of sphingosine (B13886) kinase 1 (SphK1).[1][2][3] It functions as a competitive inhibitor with respect to sphingosine, the natural substrate for SphK1.[3][4] By blocking SphK1, PF-543 prevents the phosphorylation of sphingosine into sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular activities, including cell growth, survival, and inflammation.[3][5][6] This inhibition leads to decreased intracellular and circulating S1P levels, with a corresponding rise in sphingosine levels.[3][4]
Q2: What are the reported in vivo effects of this compound?
A2: In vivo studies have demonstrated various effects of this compound. In a mouse model of sickle cell disease, it was shown to prevent sickling, hemolysis, and inflammation.[7] In a hypoxic model of pulmonary hypertension in mice, it reduced right ventricular hypertrophy.[6][8][9] Additionally, PF-543 has been shown to suppress the growth of HCT-116 tumor xenografts in mice.[10] It has also demonstrated anti-inflammatory and anti-fibrotic properties in different in vivo models.[5]
Q3: What is the selectivity profile of this compound?
A3: this compound exhibits high selectivity for SphK1 over SphK2, with a reported selectivity of over 100-fold.[1][2][8] It shows minimal to no activity against a wide range of other protein and lipid kinases at concentrations up to 10 µM.[7][11]
Q4: What are the known side effects or toxicities of this compound in vivo?
A4: Preclinical studies in mice suggest that long-term administration of PF-543 at doses up to 5 mg/kg is generally well-tolerated.[3] Reports indicate no significant adverse effects on body weight or observable cytotoxicity in the lungs or heart.[3] However, it is important to note that comprehensive toxicological studies with detailed hematological and histopathological analyses are not widely available in published literature.[3]
Troubleshooting Guide
Issue 1: Lack of Expected In Vivo Efficacy
Possible Causes & Solutions
| Potential Cause | Troubleshooting Recommendation |
| Poor Metabolic Stability | PF-543 has been reported to have poor metabolic stability and rapid in vivo clearance, leading to a short half-life.[3] This can result in insufficient drug exposure at the target site. Consider increasing the dosing frequency or using a continuous delivery method (e.g., osmotic pumps) to maintain effective plasma concentrations. |
| Suboptimal Dosing | The administered dose may be too low to achieve a therapeutic effect. Conduct a dose-response study to determine the optimal dose for your specific animal model and disease state.[3] |
| Inappropriate Dosing Schedule | Due to its rapid clearance, the interval between doses might be too long, allowing S1P levels to rebound.[3] Shorten the dosing interval based on pharmacokinetic data if available, or based on pilot studies. |
| Model Insensitivity | The chosen animal model or cell line may not be sensitive to SphK1 inhibition.[3] Some cancer cell lines have shown low sensitivity to the anti-proliferative effects of PF-543 despite effective SphK1 inhibition.[3] Confirm the dependence of your model on the SphK1/S1P signaling pathway through in vitro testing before proceeding with extensive in vivo experiments. |
| Formulation and Administration Issues | Improper formulation can lead to poor bioavailability. Ensure complete solubilization of this compound and use an appropriate vehicle for administration. Refer to the recommended protocols for solution preparation. |
Issue 2: High Variability in Experimental Results
Possible Causes & Solutions
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Dosing | Ensure accurate and consistent administration of the compound for all animals in a treatment group. |
| Biological Variability | Increase the number of animals per group to enhance statistical power and account for biological variation.[3] |
| Bias in Group Allocation | Randomize animals into treatment and control groups to minimize potential bias.[3] |
| Compound Instability | Prepare fresh dosing solutions regularly and store stock solutions as recommended by the manufacturer to prevent degradation.[11] |
Quantitative Data Summary
Table 1: In Vitro Potency of PF-543
| Parameter | Value | Assay/System |
| IC50 (SphK1) | 2.0 nM[1][2] | Cell-free assay |
| Ki (SphK1) | 3.6 nM[1][2] | Cell-free assay |
| IC50 (SphK2) | 356 nM[7] | - |
| EC50 (S1P formation) | 8.4 nM[2][7] | 1483 cells |
| IC50 (S1P formation) | 26.7 nM[2][8] | Human whole blood |
Table 2: Reported In Vivo Dosages in Mice
| Dosage | Administration Route | Frequency | Animal Model | Observed Effect |
| 1 mg/kg | Intraperitoneal (i.p.) | Every second day for 21 days | Hypoxic-induced pulmonary arterial hypertension | Reduced right ventricular hypertrophy[2][8] |
| 10 mg/kg | Intraperitoneal (i.p.) | Single dose | C57BL/6 mice | Decreased SK1 expression in pulmonary vessels[2][8] |
| 30 mg/kg | Intraperitoneal (i.p.) | Single dose | C57BL/6 mice | T1/2 of 1.2 hours in blood[2][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Reconstitution of Lyophilized Powder:
-
Preparation of Dosing Solution:
-
For intraperitoneal (i.p.) injection in mice, the DMSO stock solution can be further diluted in a suitable vehicle such as saline or a solution containing a solubilizing agent like Tween 80 or PEG400.
-
The final concentration of DMSO in the dosing solution should be kept low (typically <5%) to avoid toxicity.
-
A common vehicle might consist of 5% DMSO, 40% PEG400, and 55% saline.
-
Always prepare fresh dosing solutions on the day of administration.
-
-
Storage:
Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice).[14]
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of each mouse.[10]
-
-
Tumor Growth and Grouping:
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
-
Treatment Administration:
-
Administer this compound or vehicle control via the desired route (e.g., i.p. injection) at the predetermined dose and schedule.[10]
-
-
Monitoring:
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.[10]
-
Tumor tissue can be used for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sphingosine Kinase 1 Inhibitor II, PF-543 [sigmaaldrich.com]
- 12. PF 543 price,buy PF 543 - chemicalbook [chemicalbook.com]
- 13. This compound | LPL Receptor | S1P Receptor | TargetMol [targetmol.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: PF-543 Hydrochloride Off-Target Effects Investigation
Welcome to the technical support center for researchers utilizing PF-543 hydrochloride. This resource is designed to provide troubleshooting guidance and address frequently asked questions regarding potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected cytotoxic or anti-proliferative effects of PF-543 in my cancer cell line, despite using the recommended concentrations. What could be the reason?
A1: This is a commonly observed phenomenon. While PF-543 is a potent inhibitor of SPHK1, its cytotoxic efficacy can be cell-line dependent. Several factors could contribute to this:
-
Cellular Context: Some cell lines may not be as reliant on the SPHK1/S1P signaling axis for survival and proliferation.
-
Metabolic Compensation: Inhibition of SPHK1 leads to the accumulation of its substrate, sphingosine (B13886).[1][2] In some cells, this sphingosine can be shunted into other metabolic pathways, such as conversion to pro-apoptotic ceramide, which might counteract the pro-survival signaling blockade. However, PF-543 itself does not appear to directly inhibit ceramide synthase.
-
Lack of Apoptosis Induction: Despite potent SPHK1 inhibition and a dramatic shift in the S1P/sphingosine ratio, PF-543 did not affect the proliferation and survival of several cell lines, including 1483, A549, LN229, Jurkat, U937, and MCF-7.[2]
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that PF-543 is binding to SPHK1 in your specific cell line at the concentrations used.
-
Measure Sphingolipid Levels: Quantify intracellular levels of sphingosine, S1P, and ceramide using LC-MS/MS to confirm SPHK1 inhibition and assess downstream metabolic changes.
-
Assess Apoptosis, Necrosis, and Autophagy: Even in the absence of widespread cell death, PF-543 can induce these processes.[1][2] Utilize assays such as Annexin V/PI staining and LC3 Western blotting to detect these cellular fates.
Q2: I am concerned about off-target effects, particularly on the SPHK2 isoform. How selective is PF-543?
A2: this compound is highly selective for SPHK1 over SPHK2 in biochemical assays, with a greater than 100-fold selectivity.[1][2][3][4] However, it is crucial to consider that this selectivity may be diminished in a cellular context, especially at higher concentrations.
-
Cellular Target Engagement: CETSA experiments have shown that at concentrations commonly used in cell-based assays (e.g., 10 µM), PF-543 can bind to and stabilize SPHK2. The approximate cellular IC50 for SPHK2 engagement was found to be 2.5 µM.
-
Kinome Selectivity: PF-543 has been shown to be highly selective against a broad panel of other protein and lipid kinases, generally with IC50 values >10 µM.[1]
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: If you suspect SPHK2 inhibition is contributing to your results, perform a dose-response experiment with PF-543 and correlate the observed phenotype with the known cellular IC50 values for both SPHK1 and SPHK2.
-
Use a SPHK2-selective Inhibitor: As a control, consider using a selective SPHK2 inhibitor (e.g., ABC294640) to determine if it phenocopies the effects observed with high concentrations of PF-543.
-
Confirm Target Engagement with CETSA: Employ CETSA to directly assess the engagement of both SPHK1 and SPHK2 by PF-543 in your experimental system.
Q3: My experimental results are inconsistent. What are some common pitfalls when working with this compound?
A3: Inconsistent results can arise from several factors related to compound handling and experimental design.
-
Compound Stability and Solubility: Ensure your this compound is properly stored and completely dissolved before use. It is soluble in DMSO and ethanol.
-
Serum Protein Binding: PF-543 can bind to serum proteins, which may reduce its effective concentration in cell culture media. Consider performing experiments in serum-free or reduced-serum media for a defined period.
-
Cell Density and Confluency: The metabolic state of cells can influence their response to SPHK1 inhibition. Standardize cell seeding density and confluency at the time of treatment.
Troubleshooting Steps:
-
Verify Compound Integrity: If in doubt, obtain a fresh batch of the inhibitor.
-
Optimize Serum Concentration: Titrate the serum concentration in your experiments to find a balance between cell health and inhibitor efficacy.
-
Standardize Cell Culture Conditions: Maintain consistent cell culture practices to ensure the reproducibility of your experiments.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
| Parameter | Value | Notes |
| SPHK1 IC50 | 2.0 nM | In vitro biochemical assay |
| SPHK1 Ki | 3.6 nM | In vitro biochemical assay |
| SPHK2 IC50 | 356 nM | In vitro biochemical assay |
| Cellular SPHK1 EC50 | 8.4 nM | Inhibition of S1P formation in 1483 cells |
| Cellular SPHK2 IC50 | ~2.5 µM | Target engagement in DLD-1 cells (CETSA) |
| Selectivity | >100-fold | SPHK1 over SPHK2 in biochemical assays |
Table 1: In Vitro and Cellular Potency and Selectivity of this compound.
| Kinase Panel | Result | Concentration |
| 48 Protein & Lipid Kinases | >5,000-fold selectivity | 10 µM |
| S1P Receptors (S1P1-5) | No affinity | Not specified |
Table 2: Kinase Selectivity Profile of this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of PF-543 binding to SPHK1 and SPHK2 in intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Protease and phosphatase inhibitor cocktails
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibodies for SPHK1 and SPHK2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentration of PF-543 or DMSO for 1-4 hours in serum-free media.
-
Cell Harvesting: Wash cells with PBS and harvest. Resuspend the cell pellet in PBS with protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Western Blotting: Collect the supernatant and analyze the protein levels of SPHK1 and SPHK2 by Western blotting. A shift in the melting curve to a higher temperature in the presence of PF-543 indicates target engagement.
Measurement of Sphingolipid Levels by LC-MS/MS
This protocol provides a general workflow for the quantification of intracellular sphingolipids.
Materials:
-
Treated and control cell pellets
-
Internal standards (e.g., C17-sphingosine, C17-S1P, C17-ceramide)
-
Solvents for lipid extraction (e.g., methanol, chloroform, isopropanol)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Homogenize cell pellets in an appropriate buffer.
-
Lipid Extraction: Add internal standards to the homogenate. Perform a liquid-liquid extraction using a suitable solvent system (e.g., Bligh-Dyer method).
-
Sample Analysis: Evaporate the organic phase and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Data Acquisition: Develop a multiple reaction monitoring (MRM) method to detect and quantify the specific sphingolipid species of interest.
-
Data Analysis: Quantify the endogenous sphingolipid levels by comparing their peak areas to those of the corresponding internal standards.
Annexin V/PI Staining for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI staining solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry within one hour.
LC3 Western Blotting for Autophagy Detection
This method detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Materials:
-
Treated and control cell lysates
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Antibody Incubation: Incubate the membrane with the primary anti-LC3 antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescence substrate. An increase in the LC3-II band relative to a loading control (e.g., GAPDH or tubulin) is indicative of an increase in autophagosomes. For a more accurate assessment of autophagic flux, include a condition where cells are treated with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) in the presence and absence of PF-543.
Visualizations
References
Technical Support Center: Optimizing PF-543 Hydrochloride Concentration for Cell Culture
Welcome to the technical support center for PF-543 hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and reversible inhibitor of sphingosine (B13886) kinase 1 (SPHK1).[1][2][3][4] It acts as a competitive inhibitor of sphingosine, the natural substrate for SPHK1.[4][5][6] By binding to SPHK1, PF-543 prevents the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[5][6] This leads to a decrease in intracellular S1P levels and a corresponding increase in sphingosine levels, which can induce cellular responses such as apoptosis, necrosis, and autophagy.[1][2][3][7]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The effective concentration of this compound is highly dependent on the cell line and the experimental endpoint. However, a general concentration range of 10 nM to 10 µM is commonly used.[5] For inhibiting S1P formation, EC50 values are typically in the low nanomolar range.[3][5] For observing effects like apoptosis or necrosis, concentrations in the micromolar range are often required.[3][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[8] To prepare a stock solution, dissolve the powder in cell culture grade DMSO. For example, to make a 10 mM stock solution, dissolve 5.02 mg of this compound (Molecular Weight: 502.07 g/mol ) in 1 mL of DMSO.[8] It is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C for up to 3 months to avoid repeated freeze-thaw cycles.[9]
Q4: I am observing high variability or no effect in my cell viability assays. What could be the cause?
A4: Inconsistent results in cell viability assays when using PF-543 can stem from several factors:
-
Sub-optimal Drug Concentration: Perform a dose-response experiment with a broad range of concentrations (e.g., nanomolar to high micromolar) to identify the effective range for your cell line.[7]
-
Cell Line Resistance: Some cell lines may be resistant to SPHK1 inhibition-mediated cell death due to compensatory survival pathways.[7] Confirm target engagement by measuring S1P levels.
-
Insufficient Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[7]
-
Serum Concentration: Serum contains S1P and growth factors that can interfere with the effects of PF-543. Consider reducing the serum concentration or using serum-free media during treatment, if appropriate for your cell line.[7]
-
Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments.[8]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System |
| IC50 (SPHK1) | 2.0 nM | Cell-free assay[2][3][4][10] |
| Ki (SPHK1) | 3.6 nM | Cell-free assay[2][3][4] |
| IC50 (S1P formation) | 26.7 nM | Whole blood[1][3][4] |
| IC50 (C17-S1P formation) | 1.0 nM | 1483 cells[3][4] |
| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 cells[1][3][4] |
Table 2: Recommended Concentration Ranges for Cell Culture Experiments
| Experiment Type | Cell Line | Concentration Range | Incubation Time | Observed Effect |
| SPHK1 Inhibition | 1483 cells | 1 - 200 nM | 1 hour | Depletion of intracellular S1P[1][3] |
| Abolishment of SK1 Expression | PASM cells | 10 - 1000 nM | 24 hours | Reduced SK1 protein levels[1][3] |
| Induction of Apoptosis | PASM cells | 0.1 - 10 µM | 24 hours | Increased caspase-3/7 activity[1][3] |
| Cytotoxicity | Ca9-22, HSC-3 cells | 25 µM | Not specified | Reduced cell survival[11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits SPHK1, blocking S1P production and promoting apoptosis.
Caption: General experimental workflow for treating cells with this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability based on metabolic activity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control (containing the same final concentration of DMSO as the highest PF-543 concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of PF-543 or vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases involved in the apoptotic pathway.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
White-walled 96-well plates
-
Commercially available Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of caspase activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Cytotoxic Effect | Low SPHK1 expression in the cell line. | Verify SPHK1 expression via Western blot or qPCR.[7] |
| Cell line is resistant to SPHK1 inhibition. | Consider that some cell lines have compensatory survival pathways. Measure S1P levels to confirm target engagement.[7] | |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72, 96 hours).[7] | |
| Sub-optimal drug concentration. | Perform a dose-response experiment with a wide concentration range.[7] | |
| Inconsistent IC50 Values | Different passage numbers of cells. | Use cells within a consistent and low passage number range.[7] |
| Variations in cell density at treatment. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase.[7] | |
| Serum concentration in the media. | Consider reducing serum concentration or using serum-free media during treatment.[7] | |
| Unexpected Cell Morphology Changes | High concentration of PF-543 leading to necrosis. | Lower the concentration of PF-543 and perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).[5] |
| Solvent toxicity. | Ensure the final solvent concentration is low (typically <0.1%) and include a solvent-only control.[5] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | LPL Receptor | S1P Receptor | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
PF-543 hydrochloride degradation in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of PF-543 hydrochloride in aqueous solutions. All recommendations are designed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1][2] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][3] For short-term use, stock solutions can be kept at 4°C for up to one week, although minimizing storage at this temperature is advisable.[1]
Q2: What is the solubility of this compound in common solvents?
A2: this compound is readily soluble in organic solvents such as DMSO and ethanol.[1][2] It has poor solubility in aqueous solutions.[1] When preparing aqueous working solutions from a DMSO stock, it is critical to ensure the final DMSO concentration is low enough (typically ≤ 0.5%) to be compatible with your experimental system and prevent precipitation.[1]
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: this compound has been noted to have poor stability in aqueous solutions.[1] This instability can be influenced by factors such as the pH and composition of the medium. Due to its potential for degradation in aqueous environments, it is recommended to prepare fresh dilutions of PF-543 in culture medium or aqueous buffers immediately before use for cell-based assays and other experiments.[1] For long-term experiments, consider replenishing the medium with freshly prepared PF-543 at regular intervals to maintain its effective concentration.[1]
Q4: What are the known degradation pathways for this compound?
A4: Detailed chemical degradation pathways and the specific identity of degradation products for this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic) are not extensively published.[1] However, like many pharmaceutical compounds, it may be susceptible to hydrolysis, oxidation, and photolysis. A forced degradation study is recommended to determine its stability profile under your specific experimental conditions.
Q5: How does the metabolic instability of PF-543 affect its use in cellular assays?
A5: PF-543 is known to have poor metabolic stability, meaning it can be rapidly metabolized by cells.[1][4] This can lead to a decrease in the intracellular concentration of the active compound over time. This inherent property may require using higher concentrations or more frequent administration in cellular experiments to maintain the desired level of target engagement.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Reduced or inconsistent biological activity in experiments. | Degradation in aqueous solution: PF-543 may degrade during prolonged experiments, lowering its effective concentration.[1] | For long-term experiments, replenish the cell culture medium with freshly prepared PF-543 at regular intervals.[1] Always prepare fresh working solutions immediately before use.[1] |
| Metabolic instability: The compound is rapidly metabolized by cells, reducing its intracellular concentration.[1][4] | Consider using higher concentrations or more frequent administration to maintain a sufficient level of the active compound.[1] | |
| Precipitation of the compound: Due to its poor aqueous solubility, PF-543 may precipitate out of the solution, especially at higher concentrations or with high final DMSO concentrations.[1] | Ensure the final DMSO concentration in your cell culture or aqueous buffer does not exceed a non-toxic and solubilizing level (typically ≤ 0.5%).[1] Visually inspect solutions for any signs of precipitation. | |
| Variability between experimental replicates. | Inconsistent solution preparation: Differences in the preparation of stock or working solutions can lead to variability. | Standardize the protocol for solution preparation. Ensure the compound is fully dissolved in the stock solvent before making further dilutions. |
| Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation.[1] | Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[1] |
Quantitative Data Summary
Detailed quantitative data on the degradation of this compound in various aqueous solutions is not extensively available in published literature. Researchers are encouraged to perform stability studies under their specific experimental conditions. The following table template is provided to aid in the systematic collection and presentation of user-generated stability data.
| Condition | Time (hours) | Initial Concentration (µM) | Remaining PF-543 (%) | Degradation Products (Peak Area %) | Notes |
| pH 3 (0.001 M HCl) | 0 | ||||
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| pH 7.4 (PBS) | 0 | ||||
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| pH 9 (0.01 M Borate Buffer) | 0 | ||||
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 4°C in PBS | 0 | ||||
| 24 | |||||
| 48 | |||||
| 72 | |||||
| Room Temperature in PBS | 0 | ||||
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 37°C in Cell Culture Medium | 0 | ||||
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The analysis of the stressed samples is typically performed using a stability-indicating HPLC method.
1. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the PF-543 solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for defined periods (e.g., 2, 4, 8, 24 hours).[1] Before analysis, neutralize the solution with an equivalent amount of 0.1 M NaOH.[1]
-
Basic Hydrolysis: Mix the PF-543 solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.[1] Neutralize with an equivalent amount of 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix the PF-543 solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period, protected from light.[1]
-
Thermal Degradation: Store the PF-543 solution at an elevated temperature (e.g., 60°C) for a defined period, protected from light.[1]
-
Photolytic Degradation: Expose the PF-543 solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.[1]
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
If necessary, dilute the sample to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Quantify the peak area of PF-543 and any new peaks corresponding to degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Overcoming Poor Metabolic Stability of PF-543 in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering issues with the in vivo metabolic stability of PF-543, a potent sphingosine (B13886) kinase 1 (SPHK1) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a shorter-than-expected duration of action for PF-543 in our in vivo model. What could be the underlying cause?
A1: A short in vivo half-life is a frequently reported characteristic of PF-543. This is primarily attributed to its poor metabolic stability, leading to rapid clearance from the system.[1] Studies have demonstrated that PF-543 exhibits low stability in liver microsomes from various species, including humans, dogs, rats, and mice.[2] This rapid metabolism can significantly reduce the compound's exposure at the target site, potentially leading to diminished or transient efficacy.
Q2: What is the specific metabolic liability of PF-543?
A2: The primary metabolic "soft spot" of PF-543 has been identified as its "tail group," specifically the benzenesulfonyl moiety.[2] This part of the molecule is susceptible to enzymatic degradation, likely by cytochrome P450 enzymes in the liver. Modification of this group is a key strategy for improving the compound's metabolic profile.
Q3: What chemical modifications can be made to PF-543 to improve its metabolic stability?
A3: Several medicinal chemistry strategies have been successfully employed to enhance the metabolic stability of PF-543:
-
Bioisosteric Replacement of the Tail Group: One effective approach is to replace the metabolically labile benzenesulfonyl group with a more stable bioisostere. For instance, substituting it with a triazole ring linked to an aliphatic tail has been shown to significantly improve stability in liver microsomes.[2]
-
Dimerization: Creating dimer derivatives of PF-543 has also proven to be a successful strategy. These larger molecules can sterically hinder the approach of metabolic enzymes, thereby slowing down their degradation.
Q4: Are there any analogs of PF-543 with demonstrably improved metabolic stability?
A4: Yes, several analogs have been synthesized and shown to possess enhanced metabolic stability compared to the parent compound. For example, replacing the benzenesulfonyl group with a triazole and an aliphatic tail (Compound 10) resulted in a significant increase in stability across multiple species in microsomal assays.[2] Dimer derivatives have also been reported to have superior metabolic stability.
Data Presentation
The following table summarizes the metabolic stability of PF-543 and its analogs in liver microsomes from different species. The data represents the percentage of the compound remaining after a 30-minute incubation period.
| Compound | Human | Dog | Rat | Mouse |
| PF-543 | 1.1% | 0% | 0% | 0% |
| Compound 5 (aromatic tail) | 11.2% | 1.1% | 0% | 0% |
| Compound 10 (aliphatic tail) | 48.7% | 31.9% | 20.3% | 21.4% |
| Data adapted from a 2022 study on PF-543 derivatives.[2] |
Mandatory Visualizations
Signaling Pathway
Caption: The SPHK1 signaling pathway and the inhibitory action of PF-543.
Experimental Workflow
Caption: A typical experimental workflow for identifying and overcoming metabolic liabilities.
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound (e.g., PF-543 or analog) stock solution (10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (B52724) (ACN) with an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes.
-
Add the test compound to the wells of a 96-well plate to a final concentration of 1 µM.
-
Add the microsomal master mix to the wells and pre-incubate at 37°C for 5-10 minutes with shaking.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex thoroughly.
-
Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).
-
In Vivo Pharmacokinetic Study in Mice (General Protocol)
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a test compound in mice.
Materials:
-
Test compound formulated in a suitable vehicle (e.g., DMSO/saline)
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old
-
Dosing syringes and needles (for intravenous or intraperitoneal administration)
-
Blood collection supplies (e.g., EDTA-coated capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Administer the test compound at a specific dose (e.g., 1-10 mg/kg) via the desired route (e.g., intravenous tail vein injection or intraperitoneal injection).
-
-
Blood Sampling:
-
Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) via a suitable method (e.g., saphenous vein or tail tip bleed).
-
Place the blood samples into EDTA-coated microcentrifuge tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma supernatant to new, labeled tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
References
PF-543 hydrochloride precipitation in working solutions
Welcome to the technical support center for PF-543 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the precipitation of this compound in working solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Sphingosine (B13886) Kinase 1 (SPHK1).[1][2][3][4][5] It functions as a reversible and sphingosine-competitive inhibitor, binding to the active site of SPHK1 with high affinity.[1][2] This prevents the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes such as cell proliferation, survival, migration, and inflammation.[1][4][5] By inhibiting SPHK1, PF-543 effectively reduces the levels of S1P and increases the levels of its pro-apoptotic precursor, sphingosine.[1][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, solid this compound should be stored at -20°C.[2][6] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2][6] For short-term use, stock solutions can be stored at -20°C for up to one month.[2]
Q3: What is the solubility of this compound in common solvents?
A3: this compound has good solubility in DMSO and ethanol. However, it is reported to be insoluble in water.[7][8] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[2]
Troubleshooting Guide: Precipitation in Working Solutions
Issue: I am observing precipitation of this compound when preparing my aqueous working solutions.
This is a common issue that can arise from several factors related to the compound's solubility and stability. Below are potential causes and solutions to help you troubleshoot this problem.
| Possible Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound is inherently insoluble in water.[7][8] Diluting a concentrated DMSO stock solution directly into an aqueous buffer or cell culture medium can cause the compound to crash out of solution. | Prepare intermediate dilutions in an organic solvent miscible with your final aqueous solution. For cell-based assays, it is recommended to prepare fresh dilutions in the culture medium immediately before use.[6] For in vivo preparations, specific formulations using co-solvents like PEG300 and surfactants like Tween80 are necessary to maintain solubility.[2] |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in the working solution may be too high for the chosen solvent system. | Empirically determine the maximum soluble concentration in your specific buffer or medium. If a high concentration is required, consider using a formulation with co-solvents or surfactants. |
| pH of the Working Solution | The pH of the aqueous solution can affect the ionization state and solubility of the compound. | While specific data on the effect of pH on this compound solubility is limited, it is a factor to consider. If possible, test the solubility in buffers with slightly different pH values relevant to your experimental conditions. |
| Temperature Changes | Rapidly changing the temperature of the solution, for instance, by diluting a cold stock solution into warm media, can cause less soluble compounds to precipitate. | Allow the stock solution to equilibrate to room temperature before diluting it into pre-warmed aqueous solutions.[6] |
| Degradation of the Compound | PF-543 has been noted to have poor stability in aqueous solutions, which can lead to the formation of less soluble degradation products over time.[6] | Always prepare fresh working solutions immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods. |
| Interaction with Media Components | Components in complex media, such as proteins in serum, can potentially interact with the compound and reduce its solubility or cause it to precipitate. | If serum is suspected to be an issue, consider performing experiments in serum-free or reduced-serum media, if appropriate for your cell model. You may also need to empirically determine if a higher concentration of PF-543 is needed to compensate for any binding to serum proteins.[6] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 502.07 g/mol | [2] |
| IC50 (SPHK1) | 2.0 nM | [2][3] |
| Ki (SPHK1) | 3.6 nM | [2][3] |
| Selectivity over SPHK2 | >100-fold | [2][3] |
| Solubility in DMSO | 100 mg/mL (199.17 mM) | [2] |
| Solubility in Ethanol | 100 mg/mL (199.17 mM) | [8] |
| Solubility in Water | Insoluble | [8] |
| Storage (Solid) | -20°C (3 years) | [2] |
| Storage (Stock Solution in DMSO) | -80°C (1 year), -20°C (1 month) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptically weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.02 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube. For a 10 mM solution from 5.02 mg, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw an aliquot of the 10 mM stock solution and allow it to equilibrate to room temperature.
-
Perform serial dilutions to achieve the desired final concentration. It is recommended to prepare an intermediate dilution first to ensure accurate final concentrations.
-
Example for a 1 µM final concentration:
-
Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. Mix well by gentle pipetting.
-
Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
-
-
Use the freshly prepared working solution immediately to treat cells. The final concentration of DMSO in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Visualizations
Caption: Mechanism of action of this compound in the SPHK1 signaling pathway.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: Logical relationship for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PF 543 price,buy PF 543 - chemicalbook [chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: PF-543 Hydrochloride Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with PF-543 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and reversible inhibitor of sphingosine (B13886) kinase 1 (SphK1).[1][2][3] It functions as a sphingosine-competitive inhibitor, meaning it competes with the natural substrate, sphingosine, for the active site of the SphK1 enzyme.[4] By inhibiting SphK1, PF-543 blocks the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in numerous cellular processes like cell proliferation, survival, migration, and inflammation.[5][6][7] This inhibition leads to decreased intracellular S1P levels and a corresponding increase in sphingosine levels.[1][3][8]
Q2: Why am I observing weak or inconsistent cytotoxic effects with PF-543 in my cell viability assays?
A2: This is a frequently observed issue. The cytotoxic response to PF-543 is highly dependent on the cell type.[9] While PF-543 is a very potent inhibitor of SphK1 activity, the downstream effects on cell viability can be complex and may not always be robust.[9] Some cell lines show significant cell death, while others exhibit minimal effects on proliferation even with effective inhibition of SphK1.[2][10] The cellular response is influenced by the specific sphingolipid metabolism of the cell line, the relative expression levels of SphK1 and SphK2, and the activation of other pro-survival signaling pathways that may compensate for SphK1 inhibition.[9]
Q3: What is the expected IC50 value for this compound?
A3: It is crucial to distinguish between the IC50 for SphK1 enzymatic inhibition and the EC50 or IC50 for cellular effects. The IC50 for SphK1 inhibition is in the low nanomolar range. However, the concentration required to observe a cellular effect, such as decreased viability, is typically much higher and varies significantly between cell lines.
Q4: Can off-target effects contribute to my experimental results?
A4: PF-543 is highly selective for SphK1 over SphK2 and a wide range of other kinases.[2][11] However, at very high concentrations, the possibility of off-target effects cannot be entirely dismissed. If you are using concentrations significantly higher than those required to inhibit S1P formation, consider performing control experiments to rule out off-target effects.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO.[11][12] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent toxicity.[12][13] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.[13]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Recommended Solution(s) |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding to ensure consistent volume in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment.[9] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[9] |
| Incomplete Dissolution of Formazan (B1609692) Crystals (MTT Assay) | Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking before reading the plate.[9] |
| Serum Interference | Serum contains growth factors and S1P which can counteract the effects of PF-543. Consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cell line.[9] |
Issue 2: No or Weak Cytotoxic Effect Observed
| Potential Cause | Recommended Solution(s) |
| Low SphK1 Expression in the Cell Line | Verify the expression of SphK1 in your cell line using Western blot or qPCR.[9] |
| Cell Line Resistance | Some cell lines may have compensatory survival pathways that make them resistant to SphK1 inhibition-mediated cell death.[9] Confirm target engagement by measuring intracellular S1P levels. |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for inducing a cytotoxic effect in your specific cell line.[9] |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wide range of PF-543 concentrations to determine the optimal effective concentration for your cell line. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Parameter | Value | Cell Line/System |
| SphK1 (IC50) | 2.0 nM | Cell-free assay[1][2][3] |
| SphK1 (Ki) | 3.6 nM | Cell-free assay[1][2][3] |
| SphK2 (Selectivity) | >100-fold vs. SphK1 | Cell-free assay[1][2][3] |
| S1P Formation (IC50) | 26.7 nM | Human whole blood[1][3] |
| C17-S1P Formation (IC50) | 1.0 nM | 1483 cells[1][3] |
| Intracellular S1P Depletion (EC50) | 8.4 nM | 1483 cells[1][3] |
Table 2: Reported Cellular Effects of PF-543
| Cell Type | Concentration Range | Incubation Time | Observed Effect |
| PASM cells | 10-1000 nM | 24 hours | Abolished SK1 expression[1][3] |
| PASM cells | 0.1-10 µM | 24 hours | Induced caspase-3/7 activity[1][3] |
| HCT-116 cells | 10 µM | 48 hours | Anti-survival effect[14] |
| Ca9-22 and HSC-3 cells | 25 µM | Not specified | Reduced cell survival[14] |
Mandatory Visualizations
Caption: PF-543 inhibits SphK1, blocking S1P production and downstream signaling.
Caption: A generalized workflow for cell viability assays with PF-543.
Caption: A logical flowchart for troubleshooting inconsistent PF-543 results.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.
Materials:
-
This compound
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9][13]
-
Compound Treatment: Treat the cells with various concentrations of PF-543 (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).[9][13]
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9][13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9][13]
Western Blot Analysis of SphK1 Expression
This protocol is used to determine the effect of PF-543 on SphK1 protein levels.
Materials:
-
PF-543 treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SphK1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with PF-543 or vehicle for the desired time, then lyse the cells in RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15][16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SphK1 antibody overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]
-
Loading Control: Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.[15]
Measurement of Intracellular S1P and Sphingosine Levels by LC-MS/MS
This protocol allows for the direct assessment of target engagement by quantifying the levels of S1P and its precursor, sphingosine.
Materials:
-
PF-543 treated and control cells
-
Ice-cold PBS
-
Internal standards (e.g., C17-S1P and C17-sphingosine)
-
Solvents for lipid extraction (e.g., methanol, chloroform)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment and Lysis: Culture and treat cells with PF-543 or vehicle. Aspirate the media, wash with ice-cold PBS, and lyse the cells.[8]
-
Lipid Extraction: Add internal standards to the samples before performing a liquid-liquid extraction (e.g., Bligh-Dyer method) to separate the lipid phase.[8]
-
Sample Preparation: Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the dried lipid extract in a suitable solvent.[8]
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Separate the lipids using a C18 reverse-phase column and quantify S1P and sphingosine using multiple reaction monitoring (MRM) in positive ion mode.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. nacalai.com [nacalai.com]
Technical Support Center: PF-543 Hydrochloride In Vivo Mouse Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term use of PF-543 hydrochloride in mice. Below are frequently asked questions (FAQs) and troubleshooting guides to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and reversible inhibitor of sphingosine (B13886) kinase 1 (SPHK1).[1] It functions as a competitive inhibitor with respect to sphingosine, the natural substrate for SPHK1. By blocking SPHK1, PF-543 prevents the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes such as cell proliferation, survival, and inflammation.[1][2] This inhibition leads to decreased intracellular and circulating levels of S1P and a corresponding increase in sphingosine levels.[1][2]
Q2: What are the known long-term side effects of this compound in mice?
A2: Based on available preclinical studies, long-term administration of this compound in mice is generally well-tolerated at doses up to 5 mg/kg.[1] Studies have reported no significant adverse effects on body weight, and no observable cytotoxicity or adverse pathology in the lungs or heart.[1] In some long-term studies, PF-543 administration did not lead to any apparent toxicity.[1] One study in a mouse model of acute myeloid leukemia xenografts noted that PF-543 did not affect murine hematopoiesis.[1] However, it is important to note that comprehensive toxicological studies with detailed hematological and histopathological analyses are not widely published.[1]
Q3: What is the metabolic stability and pharmacokinetic profile of PF-543 in mice?
A3: PF-543 has been shown to have poor microsomal stability in liver microsomes from various species, including mice.[1][3] This indicates that the compound is rapidly metabolized, leading to a short in vivo half-life.[1] Pharmacokinetic studies in mice have shown a short half-life of approximately 1.2 hours in blood samples after intraperitoneal administration.[4] This rapid clearance may contribute to its observed low toxicity, as the exposure to high concentrations of the drug is limited.[1]
Troubleshooting Guide
Issue 1: No observable therapeutic effect in the animal model.
-
Potential Cause 1: Suboptimal Dosing. Due to its poor metabolic stability and rapid clearance, the administered dose may be too low to maintain a sustained therapeutic concentration.[1]
-
Troubleshooting: Conduct a dose-response study to determine the optimal therapeutic dose for your specific model. Consider more frequent administration (e.g., twice daily) to maintain target engagement.[1]
-
-
Potential Cause 2: Model Insensitivity. The specific animal model or cell line may not be sensitive to SPHK1 inhibition.[1]
-
Troubleshooting: Confirm target engagement by measuring S1P levels in plasma or the target tissue to ensure that PF-543 is effectively inhibiting SPHK1.[1]
-
Issue 2: Unexpected animal morbidity or mortality.
-
Potential Cause 1: Vehicle Toxicity. The vehicle used to dissolve PF-543 may be causing adverse effects.
-
Troubleshooting: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <5%) and include a vehicle-only control group to assess the effects of the vehicle. A commonly used vehicle is 5% DMSO in phosphate-buffered saline (PBS).[1]
-
-
Potential Cause 2: Off-target effects at high concentrations. Although highly selective for SPHK1, very high concentrations might lead to unforeseen off-target effects.
-
Troubleshooting: If using doses significantly higher than the commonly reported 1-5 mg/kg range, consider reducing the dose or performing a dose-escalation study to identify a maximum tolerated dose.
-
Data on Long-Term Side Effects
As noted, detailed quantitative toxicological data from long-term studies are not widely available in the public domain. The following table summarizes the qualitative observations reported in the literature.
| Parameter | Observation | Species | Dosage | Duration | Reference |
| Body Weight | No significant adverse effects.[1] Chronic hypoxia prevented weight gain, but PF-543 had no effect over hypoxia.[4] | Mouse | Up to 5 mg/kg; 1 mg/kg | Long-term; 21 days | [1][4] |
| General Health | No apparent toxicity observed.[1] | Mouse | Not specified | Long-term | [1] |
| Organ Pathology | No observable cytotoxicity or adverse pathology in the lungs or heart.[1] | Mouse | Up to 5 mg/kg | Long-term | [1] |
| Hematopoiesis | Did not affect murine hematopoiesis.[1] | Mouse | Not specified | Not specified | [1] |
Experimental Protocols
General Protocol for Long-Term In Vivo Administration of PF-543 in Mice
This protocol is a general guideline and should be adapted based on the specific experimental design and animal model.
-
Preparation of PF-543 Solution:
-
Dosing and Administration:
-
Animal Monitoring:
-
Monitor the body weight of the animals regularly (e.g., 2-3 times per week).[1]
-
Observe the animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity levels.[1]
-
At the end of the study, perform a gross necropsy to examine major organs for any abnormalities.[1] For more detailed analysis, tissues can be collected for histopathological examination.
-
Visualizations
Caption: SPHK1 signaling pathway and the inhibitory action of PF-543.
Caption: General experimental workflow for a long-term PF-543 study in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Anti-Proliferative Effects of PF-543
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing PF-543, a potent and selective inhibitor of Sphingosine (B13886) Kinase 1 (SPHK1), and encountering a lower-than-expected anti-proliferative effect on cancer cells. This guide provides troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is a low anti-proliferative effect observed with PF-543 despite its high potency against SPHK1?
A1: This is a frequently observed phenomenon. While PF-543 is a highly potent competitive inhibitor of SPHK1, with IC50 values for enzyme inhibition in the low nanomolar range, its cytotoxic effects on cancer cells can be significantly less potent, often requiring micromolar concentrations.[1][2] Several factors contribute to this discrepancy:
-
Cell-Type Dependency: The response to PF-543 is highly dependent on the specific cancer cell line.[1] Some cell lines may not rely heavily on the SPHK1/S1P signaling axis for survival and proliferation.
-
The "Sphingolipid Rheostat": PF-543 shifts the balance from pro-survival sphingosine-1-phosphate (S1P) to pro-apoptotic sphingosine and ceramide.[3][4] However, the downstream consequences of this shift can vary between cell types.
-
Compensatory Signaling Pathways: Cancer cells can activate alternative pro-survival pathways to compensate for the inhibition of SPHK1.[5][6]
-
Off-Target Effects at High Concentrations: The higher concentrations of PF-543 required to induce cytotoxicity may lead to off-target effects that could confound experimental results.[2][7]
-
Metabolic Instability: PF-543 has been reported to have poor metabolic stability, which could reduce its effective concentration over time in cell culture and in vivo.[8][9]
Q2: What are the typical IC50 values for PF-543?
A2: It is crucial to distinguish between the IC50 for SPHK1 enzyme inhibition and the IC50 for cytotoxicity (anti-proliferative effect). The enzymatic IC50 is consistently in the low nanomolar range, while the cytotoxic IC50 can vary widely, often in the micromolar range.
Q3: How can I confirm that PF-543 is effectively inhibiting SPHK1 in my cells?
A3: Before assessing the anti-proliferative effects, it is essential to confirm target engagement. This can be achieved by measuring the intracellular levels of S1P and sphingosine after PF-543 treatment. A successful inhibition of SPHK1 should result in a significant decrease in S1P levels and a corresponding increase in sphingosine levels.[10][11] This can be quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
Q4: Could the experimental conditions be affecting the outcome?
A4: Yes, several experimental parameters can influence the observed anti-proliferative effect of PF-543:
-
Serum Concentration: Serum contains S1P, which can compete with PF-543 and mask its effects.[1] Consider reducing the serum concentration or using serum-free media during treatment, if compatible with your cell line.
-
Cell Density: The cell density at the time of treatment can impact the results. It is recommended to treat cells when they are in the logarithmic growth phase.[1]
-
Compound Stability: Ensure that the PF-543 stock solution is properly stored and that fresh dilutions are made for each experiment.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting a low anti-proliferative effect of PF-543.
Table 1: Troubleshooting Low Anti-Proliferative Effect of PF-543
| Problem | Possible Cause | Recommended Action |
| Weak or no cytotoxicity observed | Cell line is insensitive to SPHK1 inhibition. | 1. Verify SPHK1 expression in your cell line via Western Blot or qPCR.[1] 2. Confirm target engagement by measuring S1P and sphingosine levels post-treatment. 3. Test a panel of cancer cell lines with varying SPHK1 expression levels. |
| Suboptimal drug concentration. | Perform a dose-response experiment with a broad range of PF-543 concentrations (e.g., 1 nM to 50 µM).[1] | |
| Presence of S1P in the culture medium. | Reduce serum concentration or use serum-free medium during the treatment period.[1] | |
| Poor metabolic stability of PF-543. | Consider shorter incubation times or more frequent media changes with fresh compound. | |
| Inconsistent IC50 values between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments.[1] |
| Inconsistent cell seeding density. | Optimize and standardize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[1] | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups. Fill them with sterile PBS or media to minimize evaporation.[1] | |
| Discrepancy between SPHK1 inhibition and cytotoxicity | Activation of compensatory survival pathways. | Investigate the activation status of key pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK) following PF-543 treatment using Western Blot.[2] |
| Cell viability assay is not measuring cytotoxicity. | Use multiple cell viability assays that measure different cellular parameters (e.g., metabolic activity with MTT, cell membrane integrity with LDH assay, and apoptosis with Annexin V/PI staining). |
Data Presentation
Table 2: In Vitro Inhibitory and Cytotoxic Concentrations of PF-543
| Parameter | Cell Line/System | Concentration | Reference |
| SPHK1 Inhibition (IC50) | Recombinant Human SPHK1 | 2.0 nM | [10][12] |
| SPHK1 Inhibition (Ki) | Recombinant Human SPHK1 | 3.6 nM | [10] |
| S1P Formation Inhibition (IC50) | 1483 (Head and Neck Carcinoma) | 1.0 nM (for C17-S1P) | [10] |
| S1P Formation Inhibition (IC50) | Human Whole Blood | 26.7 nM | [10][13] |
| Intracellular S1P Depletion (EC50) | 1483 (Head and Neck Carcinoma) | 8.4 nM | [10][11] |
| Cytotoxicity (IC50) | HCT-116 (Colorectal Cancer) | ~10 µM | [1] |
| Cytotoxicity (IC50) | HT-29 (Colorectal Cancer) | ~25 µM | [1] |
| Cytotoxicity (IC50) | DLD-1 (Colorectal Cancer) | ~25 µM | [1] |
| Cytotoxicity (IC50) | A549 (Non-Small Cell Lung Cancer) | > 40 µM | [5] |
Note: Cytotoxic IC50 values can vary significantly based on experimental conditions and the specific assay used.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of PF-543 in DMSO. Perform serial dilutions in a culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of PF-543. Include a vehicle control (DMSO at the same final concentration as the highest PF-543 dose).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[14]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for SPHK1 and Downstream Signaling
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with PF-543 for the desired time, and then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SPHK1, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: PF-543 inhibits SPHK1, altering the sphingolipid rheostat.
Caption: A logical workflow for troubleshooting PF-543 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. PF-543 hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of PF-543 and SKI-II for Sphingosine Kinase 1 Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of sphingolipid signaling, the selection of a suitable Sphingosine (B13886) Kinase 1 (SphK1) inhibitor is a critical decision. This guide provides an objective, data-driven comparison of two widely used SphK1 inhibitors, PF-543 and SKI-II, to aid in the selection of the most appropriate tool for specific research applications.
Sphingosine Kinase 1 (SphK1) is a key enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to produce the signaling lipid sphingosine-1-phosphate (S1P). The SphK1/S1P signaling axis plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of this pathway has been implicated in the pathogenesis of numerous diseases, most notably cancer and inflammatory disorders, making SphK1 a compelling therapeutic target.
This comparison guide delves into the distinct characteristics of PF-543 and SKI-II, summarizing their mechanisms of action, inhibitory potency, selectivity, and cellular effects. Detailed experimental protocols for key assays are also provided to support the reproducibility of the cited data.
Mechanism of Action: A Tale of Two Inhibitors
PF-543 and SKI-II employ fundamentally different strategies to inhibit SphK1 activity.
PF-543 is a potent, highly selective, and reversible inhibitor of SphK1.[1][2][3] It functions as a sphingosine-competitive inhibitor , directly competing with the enzyme's natural substrate, sphingosine, for binding to the active site.[1][2] This high degree of selectivity for SphK1 over the isoform SphK2 (greater than 100-fold) makes PF-543 an invaluable tool for dissecting the specific roles of SphK1 in cellular signaling pathways.[1][2]
SKI-II , in contrast, is a broader spectrum inhibitor that acts on both SphK1 and SphK2. It is a non-ATP-competitive inhibitor , meaning it does not compete with ATP for its binding site on the enzyme.[4][5] A key distinguishing feature of SKI-II is its ability to induce the lysosomal and/or proteasomal degradation of SphK1 , representing an additional layer of regulation beyond direct enzymatic inhibition.[1][6]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the reported IC50 values for PF-543 and SKI-II against SphK1 and SphK2.
| Inhibitor | Target(s) | IC50 (SphK1) | IC50 (SphK2) | Selectivity (SphK1 vs. SphK2) | Reference(s) |
| PF-543 | SphK1 | 2 nM | >200 nM | >100-fold | [1][2][3] |
| SKI-II | SphK1/SphK2 | 78 µM | 45 µM | ~0.6-fold (favors SphK2) | [1][6] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.
Cellular Effects: Beyond Enzyme Inhibition
The distinct mechanisms and potency of PF-543 and SKI-II translate into different cellular consequences.
PF-543 has been shown to:
-
Effectively decrease intracellular S1P levels while increasing sphingosine levels.[3]
-
Induce apoptosis, necrosis, and autophagy in various cell lines.[1][3]
-
Abolish SphK1 expression at nanomolar concentrations in some cell types.[3]
-
Induce the activity of caspase-3/7, key executioners of apoptosis.[3]
SKI-II has been demonstrated to:
-
Inhibit cell proliferation in a range of cancer cell lines.[6][7]
-
Induce apoptosis.[7]
-
Suppress the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.[6][8]
-
Decrease the formation of S1P in a concentration-dependent manner.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
SphK1 Enzymatic Activity Assay (Radiometric)
This assay quantifies the enzymatic activity of SphK1 by measuring the formation of radiolabeled S1P.
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to sphingosine, catalyzed by SphK1.
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human SphK1, sphingosine, and [γ-³²P]ATP.
-
Inhibitor Addition: Add varying concentrations of PF-543 or SKI-II (or a vehicle control) to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the substrate mixture and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform:methanol (2:1, v/v) solvent system.
-
Separation: Separate the radiolabeled S1P from unreacted [γ-³²P]ATP and sphingosine using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radioactivity in the S1P spot using a phosphorimager or scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Measurement of Intracellular S1P Levels (LC-MS/MS)
This method allows for the precise quantification of intracellular S1P levels following inhibitor treatment.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify S1P from cell lysates.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of PF-543, SKI-II, or a vehicle control for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them in an appropriate buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates for normalization.
-
Lipid Extraction: Extract the lipids from the lysates using a suitable solvent system, often after the addition of an internal standard (e.g., C17-S1P).
-
LC-MS/MS Analysis: Analyze the extracted lipids using an LC-MS/MS system equipped with a C18 column. The separation is typically achieved using a gradient of mobile phases.
-
Data Analysis: Quantify the S1P levels by comparing the peak area of endogenous S1P to that of the internal standard. Normalize the S1P levels to the protein concentration of the respective samples.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the extent of apoptosis induced by SphK1 inhibitors.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol Outline:
-
Cell Treatment: Treat cells with different concentrations of PF-543, SKI-II, or a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis.[10][11]
Visualizing the SphK1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: The SphK1 signaling pathway and points of inhibition by PF-543 and SKI-II.
Caption: A generalized experimental workflow for comparing SphK1 inhibitors.
Conclusion: Selecting the Right Tool for the Job
Both PF-543 and SKI-II are valuable pharmacological tools for investigating the role of SphK1 in health and disease. The choice between them depends heavily on the specific experimental objectives.
PF-543 is the inhibitor of choice for studies requiring high potency and selectivity for SphK1. Its reversible, competitive mechanism of action makes it ideal for dissecting the direct consequences of SphK1 enzymatic inhibition without the confounding factor of protein degradation.
SKI-II , while less potent and non-selective, offers a different mode of action by inducing SphK1 degradation. This property can be advantageous for long-term studies or for investigating the cellular consequences of sustained SphK1 depletion. Its dual activity against both SphK1 and SphK2 may be relevant in contexts where both isoforms play a role.
Ultimately, a thorough understanding of the distinct properties of PF-543 and SKI-II, supported by the experimental data and protocols presented in this guide, will empower researchers to make informed decisions and advance our understanding of the critical role of SphK1 signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of PF-543 and its Derivatives: A Comparative Guide for Researchers
An objective analysis of the sphingosine (B13886) kinase 1 (SphK1) inhibitor PF-543 and its derivatives, focusing on preclinical in vivo performance, experimental methodologies, and the underlying signaling pathway.
PF-543 is a highly potent and selective inhibitor of sphingosine kinase 1 (SphK1), an enzyme that plays a pivotal role in promoting cancer cell proliferation, survival, and therapeutic resistance.[1] Despite its impressive in vitro activity, the therapeutic potential of PF-543 in in vivo settings has been hampered by its low metabolic stability.[1][2] This has spurred the development of novel derivatives designed to enhance anticancer efficacy and improve pharmacokinetic profiles.[1] This guide provides a detailed comparison of PF-543 and its derivatives, supported by experimental data from preclinical studies.
The SphK1/S1P Signaling Pathway and Mechanism of Inhibition
Sphingosine kinase 1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[3] This reaction is a key regulatory point in the "sphingolipid rheostat," which balances the levels of pro-apoptotic sphingolipids (like ceramide and sphingosine) and pro-survival S1P.[3] Elevated SphK1 activity is observed in numerous cancers and is associated with poor prognosis.[1] The resulting S1P can then be secreted and bind to a family of five G protein-coupled receptors (S1PRs) on the cell surface, activating downstream signaling cascades such as PI3K/AKT/mTOR and MAPK/ERK.[3][4] These pathways are crucial for promoting cell proliferation, survival, migration, and angiogenesis.[5][6]
PF-543 and its derivatives act as competitive inhibitors of SphK1, binding to the sphingosine binding pocket and thereby blocking the production of S1P.[7] This shifts the sphingolipid balance towards apoptosis and inhibits the pro-tumorigenic signaling cascades.[7]
Quantitative Data Summary
The following tables provide a comparative summary of the in vivo efficacy and in vitro cytotoxicity of PF-543 and its derivatives based on available preclinical data.
Table 1: In Vivo Antitumor Efficacy in A549 NSCLC Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD | Reference |
| Control (Vehicle) | 1250 ± 150 | 1.2 ± 0.2 | [1] |
| Compound 4 (10 mg/kg) | 600 ± 100 | 0.6 ± 0.1 | [1] |
Note: The study cited did not include a direct in vivo comparison with a PF-543 treatment group. However, the data demonstrates a significant inhibition of tumor growth by Compound 4 compared to the control.[1]
Table 2: In Vitro Cytotoxicity of PF-543 and its Derivatives
| Compound | Cell Line | IC50 (µM) | Notes | Reference |
| PF-543 | HT29 (Colorectal) | > 10 | Low anticancer activity in some cancers.[4][8] | [4] |
| PF-543 | HCT116 (Colorectal) | ~10 | Necrosis observed at 10 µM.[9] | [9] |
| PF-543 | A549 (NSCLC) | > 10 | Low cytotoxicity.[8] | [8] |
| Compound 2 (Dimer) | A549 (NSCLC) | ~5-10 | Superior anticancer activity to PF-543.[8] | [8] |
| Compound 4 (Dimer) | A549 (NSCLC) | ~5-10 | Superior anticancer activity to PF-543.[8] | [8] |
| Aliphatic Chain Derivative | HT29 (Colorectal) | Similar to PF-543 | Antitumor activity similar to PF-543.[10] | [10] |
| Aliphatic Chain Derivative | HCT116 (Colorectal) | Similar to PF-543 | Antitumor activity similar to PF-543.[10] | [10] |
| Aliphatic Chain Derivative | AGS (Gastric) | Similar to PF-543 | Antitumor activity similar to PF-543.[10] | [10] |
Table 3: Metabolic Stability of PF-543 and Dimer Derivatives
| Compound | Metabolic Stability | Notes | Reference |
| PF-543 | Low | Poor microsomal stability and rapid clearance.[1][2] | [1][2] |
| Compound 2 (Dimer) | Superior to PF-543 | Designed for enhanced metabolic stability.[8] | [8] |
| Compound 4 (Dimer) | Superior to PF-543 | Selected for in vivo studies due to better metabolic stability.[8] | [8] |
Experimental Protocols
A detailed methodology for a key in vivo experiment is provided below.
In Vivo Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol outlines the methodology used to assess the antitumor efficacy of PF-543 derivatives in a human A549 NSCLC xenograft model.[1]
-
Animal Model: Male BALB/c nude mice, 6 weeks old, are used for the study.[1]
-
Cell Line: A549 human non-small cell lung cancer cells are used to induce tumor formation.[1]
-
Tumor Implantation: 5 x 10⁶ A549 cells are suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.[1] Matrigel may be mixed with the cell suspension to improve tumor take rate.[11]
-
Treatment:
-
Mice are monitored, and when tumor volumes reach approximately 100-150 mm³, they are randomized into treatment and control groups.[1]
-
For the derivative study, Compound 4 was administered intraperitoneally at a dose of 10 mg/kg daily for 29 days.[1]
-
The control group receives the vehicle solution.[1]
-
-
Monitoring:
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised and weighed.[1][12]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vivo xenograft study.
Conclusion
The available preclinical data suggests that novel derivatives of PF-543, particularly dimer derivatives like Compound 4, exhibit superior in vivo antitumor efficacy and metabolic stability compared to the parent compound.[1][8] The enhanced performance of these derivatives in a non-small cell lung cancer xenograft model highlights their potential as more effective therapeutic candidates.[1] While various other derivatives have shown promising cytotoxic effects in vitro, further head-to-head in vivo comparative studies are warranted to fully elucidate their therapeutic advantages over PF-543.[9][10] The inhibition of the SphK1/S1P signaling pathway remains a promising strategy in oncology, and the development of metabolically stable and highly active inhibitors is a critical step towards clinical translation.[1]
References
- 1. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-Phosphate in the Tumor Microenvironment: A Signaling Hub Regulating Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential role for SphK1/S1P signaling to regulate hypoxia-inducible factor 2α expression and activity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthesis and Biological Evaluation of PF-543 Derivative Containing Aliphatic Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
A Head-to-Head Comparison of PF-543 Hydrochloride and ABC294640 for Sphingosine Kinase Inhibition
In the landscape of sphingolipid metabolism research, the selective inhibition of sphingosine (B13886) kinase (SphK) isoforms, SphK1 and SphK2, is crucial for dissecting their distinct roles in cellular processes and for the development of targeted therapeutics. This guide provides a comprehensive, data-driven comparison of two widely used inhibitors: PF-543 hydrochloride, a potent SphK1 inhibitor, and ABC294640 (also known as opaganib), a selective SphK2 inhibitor. This analysis is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the appropriate tool for their experimental needs.
Mechanism of Action and Isoform Selectivity
This compound is a potent and highly selective, reversible, and sphingosine-competitive inhibitor of SphK1.[1][2] It exhibits remarkable selectivity for SphK1 over SphK2, with a reported selectivity of over 100-fold.[1][3][4] This high specificity makes PF-543 an invaluable tool for investigating the specific functions of SphK1.[2]
ABC294640 is a selective, competitive inhibitor of SphK2 with respect to sphingosine.[5][6][7][8] While initially identified as highly selective for SphK2, later studies have indicated a more complex pharmacological profile, including off-target effects on other enzymes in the sphingolipid pathway, such as dihydroceramide (B1258172) desaturase (DEGS1).[9][10][11][12] This can lead to an accumulation of dihydroceramides, a factor to consider when interpreting experimental outcomes.[10][12]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and ABC294640, highlighting their distinct inhibitory profiles.
| Parameter | This compound | ABC294640 (Opaganib) |
| Target | SphK1 | SphK2 |
| IC50 (SphK1) | 2.0 nM[1][3] | Inactive up to 100 µM[6] (32-34% inhibition at 50 µM[9]) |
| IC50 (SphK2) | 356 nM | ~60 µM[5][6][13] |
| Ki | 3.6 nM (for SphK1)[1][3] | 9.8 µM (for SphK2)[5][6][7][8] |
| Cellular S1P Formation IC50 | 26.7 nM (in whole blood)[1] | 26 µM (in MDA-MB-231 cells)[6][8] |
| Selectivity (SphK1 vs. SphK2) | >100-fold[1][3] | Selective for SphK2[5][6][9] |
Signaling Pathways and Points of Inhibition
The diagram below illustrates the sphingolipid metabolic pathway and the points of intervention for this compound and ABC294640.
Caption: Sphingolipid pathway and inhibitor targets.
Comparative Experimental Workflow
The following diagram outlines a typical workflow for the comparative evaluation of this compound and ABC294640.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacology and antitumor activity of ABC294640, a selective inhibitor of sphingosine kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
Unveiling the Target: A Comparative Guide to PF-543 and SphK1 Knockout Models in Research
For researchers, scientists, and drug development professionals, establishing the specific target of a novel inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of the pharmacological inhibitor PF-543 and genetic Sphingosine (B13886) Kinase 1 (SphK1) knockout models, offering a framework for cross-validating experimental findings. By examining the convergence of data from both approaches, researchers can build a robust case for the on-target effects of PF-543.
Sphingosine Kinase 1 (SphK1) is a critical enzyme that catalyzes the formation of the signaling lipid sphingosine-1-phosphate (S1P), a key regulator of numerous cellular processes, including cell proliferation, survival, and inflammation. Its dysregulation has been implicated in a variety of diseases, most notably cancer and fibrotic disorders. PF-543 is a potent and highly selective inhibitor of SphK1, making it an invaluable tool for studying the therapeutic potential of targeting this enzyme.[1][2] To ensure that the observed effects of PF-543 are indeed due to its inhibition of SphK1 and not off-target activities, it is essential to cross-validate these findings with genetic models where the Sphk1 gene has been deleted (knockout) or its expression reduced (knockdown).
This guide presents a side-by-side comparison of data from studies utilizing both PF-543 and SphK1 knockout models, summarizes key experimental protocols, and provides visual diagrams to elucidate the underlying signaling pathways and experimental logic.
Quantitative Data Comparison: PF-543 vs. SphK1 Knockout
The following tables summarize the comparative effects of PF-543 treatment and SphK1 knockout/knockdown across different disease models, highlighting the concordance between pharmacological and genetic inhibition.
Table 1: Effects on SphK1 Activity and S1P Levels
| Parameter | PF-543 Treatment | SphK1 Knockout/Knockdown | Reference |
| Hepatic SphK1 Phosphorylation | Decreased by 80% in mice | Not applicable (gene deleted) | [3] |
| Total Hepatic SphK1 Protein | Decreased by 40% in mice | Gene deletion/knockdown | [3] |
| Hepatic S1P Levels | Reduced by 54.9% in mice | Not specified in this study | [3] |
| Intracellular S1P Levels (HUVECs) | Reduced by 80.5% | Not specified in this study | [3] |
| Plasma S1P Levels | Reduced by ~50% in mice with pulmonary fibrosis | Not specified in this study | [4] |
Table 2: Comparative Efficacy in Disease Models
| Disease Model | Finding with PF-543 | Corroborating Finding with SphK1 Knockout | Reference |
| Hepatocellular Carcinoma (HCC) | Reduced liver mass by 25.2% and suppressed tumor progression. | Genetic ablation of Sphk1 mitigates HCC progression. | [3] |
| HCC Angiogenesis | Reduced intratumoral vessel density. | Genetic ablation of Sphk1 led to a 52% reduction in intratumoral vessel density, an effect comparable to PF-543. | [3] |
| Pulmonary Fibrosis | Mitigates bleomycin-induced pulmonary fibrosis. | Treatment with a nonspecific SphK1 inhibitor reduces lung fibrosis in a manner similar to that seen in Sphk1-/- mice. | [4] |
| Pulmonary Arterial Hypertension | Reduces right ventricular hypertrophy. | Not directly compared in the same study, but knockout models are used to study the role of SphK1. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these comparative studies. Below are summarized protocols for key experiments.
Animal Models and Treatments
-
Hepatocellular Carcinoma Model:
-
Induction: Male C57BL/6J mice (12-14 days old) are intraperitoneally injected with diethylnitrosamine (DEN) at 25 mg/kg body weight to induce liver tumors.[3]
-
PF-543 Administration: A treatment regimen for PF-543 would be initiated at a specified time point post-DEN injection, with the specific dosage and frequency depending on the study design.
-
SphK1 Knockout Model: Sphk1 knockout mice on a C57BL/6J background are used.[3]
-
-
Pulmonary Fibrosis Model:
-
Induction: Wild-type C57BL/6 mice are intratracheally instilled with bleomycin (B88199) (1.5 U/kg) or crocidolite asbestos (B1170538) (100 µg/50 µL).[4]
-
PF-543 Administration: PF-543 (1 mg/kg) or vehicle is intraperitoneally injected every other day from day 7 to 21 following bleomycin instillation.[4]
-
Biochemical and Cellular Assays
-
Measurement of S1P Levels:
-
Western Blot Analysis:
-
Protein Extraction: Protein lysates are extracted from tissues or cells.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against SphK1, phospho-SphK1, and other proteins of interest, followed by HRP-conjugated secondary antibodies. Blots are visualized using chemiluminescence.[3]
-
-
Immunohistochemistry for Angiogenesis:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded liver sections are prepared.
-
Staining: Sections are stained with an antibody against the endothelial cell marker CD31 to visualize blood vessels.
-
Quantification: Vessel density is quantified by analyzing the stained sections.[3]
-
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the SphK1 signaling pathway, a typical experimental workflow for cross-validation, and the logical basis for this comparative approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing SphK1 Inhibitor Potency Using a Radiometric Assay
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common Sphingosine (B13886) Kinase 1 (SphK1) inhibitors, supported by experimental data from radiometric assays. Detailed protocols and pathway diagrams are included to facilitate experimental design and data interpretation.
Sphingosine Kinase 1 (SphK1) is a critical enzyme in cellular signaling, catalyzing the phosphorylation of sphingosine to form the bioactive lipid, sphingosine-1-phosphate (S1P).[1] The SphK1/S1P signaling pathway is implicated in numerous physiological and pathological processes, including cell growth, proliferation, survival, and migration.[2] Consequently, SphK1 has emerged as a promising therapeutic target for various diseases, including cancer and inflammatory conditions. This guide focuses on the use of a radiometric assay to determine the potency of various SphK1 inhibitors, a gold-standard method for direct and sensitive measurement of kinase activity.[3]
Comparison of SphK1 Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy, indicating the concentration required to inhibit a biological process by 50%.[4][5] The following table summarizes the IC50 values for several common SphK1 inhibitors as determined by radiometric assays. It is important to note that IC50 values can vary depending on specific assay conditions.[6]
| Inhibitor | SphK1 IC50 | Notes |
| PF-543 | 2.0 nM[2] | A potent, selective, and reversible sphingosine-competitive inhibitor.[2] |
| SKI-II | 78 µM[7] | An orally active, synthetic inhibitor of sphingosine kinase.[7] |
| DMS | 35.79 ± 5.88 µM[8] | N,N-Dimethyl-D-erythro-sphingosine, a known inhibitor of SphK1.[9] |
| Amgen-23 | 20 nM[10] | A potent sphingosine kinase inhibitor.[10] |
| BML-258 (SK1-I) | 10 µM (Ki)[11] | An isozyme-specific competitive inhibitor of SphK1.[11] |
SphK1 Signaling Pathway
SphK1 is a key enzyme that phosphorylates sphingosine to S1P.[1] S1P can then act as an intracellular signaling molecule or be transported out of the cell to activate a family of five G protein-coupled receptors (S1PRs), initiating downstream signaling cascades that regulate a variety of cellular processes.[12]
Caption: The SphK1 signaling pathway and points of inhibition.
Experimental Protocol: Radiometric Assay for SphK1 Inhibition
This protocol outlines a standard radiometric assay to determine the IC50 of SphK1 inhibitors.
Materials:
-
Recombinant human SphK1
-
D-erythro-sphingosine
-
[γ-³³P]ATP or [γ-³²P]ATP
-
ATP solution
-
SphK1 assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)
-
SphK1 inhibitors (e.g., PF-543, SKI-II) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter paper or plates (e.g., FlashPlates®)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter
-
Microplate shaker
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the SphK1 inhibitor in DMSO. Create a serial dilution of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare the substrate mix by combining D-erythro-sphingosine and the assay buffer.
-
Prepare the ATP mix by combining unlabeled ATP and [γ-³³P]ATP or [γ-³²P]ATP in the assay buffer. The final ATP concentration should be close to the Km of SphK1 for ATP (approximately 125 µM).[13]
-
-
Enzyme Reaction:
-
In a 96-well plate, add the following components in order:
-
SphK1 assay buffer
-
SphK1 inhibitor solution (or DMSO for control)
-
Recombinant human SphK1 enzyme
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ATP mix to each well.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for a predetermined time (e.g., 30 minutes) with gentle shaking. The incubation time should be within the linear range of the enzyme reaction.[13]
-
-
Stopping the Reaction and Separation:
-
Method A: Phosphocellulose Filter Paper:
-
Spot a small aliquot of the reaction mixture from each well onto a phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unreacted [γ-³³P]ATP.
-
Air dry the filter paper.
-
-
Method B: FlashPlates®:
-
If using FlashPlates®, the radiolabeled product will bind to the plate.
-
Stop the reaction by adding a stop solution or by washing the plate with a wash buffer.
-
-
-
Detection:
-
Quantify the amount of radiolabeled S1P on the filter paper or in the FlashPlate® using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of SphK1 inhibition for each inhibitor concentration compared to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram illustrates the workflow for the radiometric SphK1 inhibitor assay.
Caption: Workflow for a radiometric SphK1 inhibitor assay.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Item - Effects of SPHK inhibition on cell viability in 72 h assays (the reported IC50 values are the inflection points of the titration curves). - Public Library of Science - Figshare [plos.figshare.com]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: PF-543 Hydrochloride vs. FTY720 (Fingolimod)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the mechanisms of action of two pivotal modulators of the sphingolipid signaling pathway: PF-543 hydrochloride and FTY720 (Fingolimod). Understanding their distinct modes of action is critical for the design and interpretation of studies in oncology, immunology, and neurodegenerative diseases.
At a Glance: Key Mechanistic Differences
| Feature | This compound | FTY720 (Fingolimod) |
| Target | Sphingosine (B13886) Kinase 1 (SphK1) | Sphingosine-1-Phosphate (S1P) Receptors (primarily S1P1) |
| Mechanism | Direct, reversible, and competitive inhibition of S1P production | Functional antagonism of S1P receptors following in vivo phosphorylation |
| Cellular Effect | Decreases intracellular Sphingosine-1-Phosphate (S1P) levels, increases sphingosine | Internalization and degradation of S1P1 receptors, leading to lymphocyte sequestration in lymph nodes |
Quantitative Comparison of In Vitro Potency and Selectivity
The following tables summarize the key quantitative parameters that define the potency and selectivity of this compound and FTY720.
Table 1: this compound Potency and Selectivity
| Parameter | Value | Target | Notes |
| IC50 | 2 nM | Human recombinant SphK1 | [1] |
| Ki | 3.6 nM | Human recombinant SphK1 | [1] |
| Selectivity | >100-fold | SphK1 over SphK2 | [1] |
| Cellular IC50 | 26.7 nM | S1P formation in human whole blood | [1] |
Table 2: FTY720 and FTY720-Phosphate (FTY720-P) Potency
| Compound | Parameter | Value | Target | Notes |
| FTY720 | Ki | 2 µM | SphK1 | Unphosphorylated form[2] |
| FTY720-P | EC50 | 0.3 - 0.6 nM | S1P1, S1P4, S1P5 Receptors | Active phosphorylated form[3] |
| FTY720-P | EC50 | ~3 nM | S1P3 Receptor | [3] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and FTY720 are visualized in the following diagrams.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of FTY720 (Fingolimod).
Supporting Experimental Data and Protocols
Experiment 1: Sphingosine Kinase 1 (SphK1) Inhibition Assay
This assay is fundamental to determining the inhibitory potency of compounds like this compound against SphK1.
Objective: To quantify the inhibition of SphK1-mediated phosphorylation of sphingosine.
Methodology: Radiometric Assay
-
Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant human SphK1, the substrate sphingosine, and the test inhibitor (e.g., PF-543) at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Lipid Extraction: The reaction is stopped, and lipids are extracted using a chloroform/methanol mixture.
-
Separation and Quantification: The radiolabeled product, [³²P]S1P, is separated from unreacted substrates by thin-layer chromatography (TLC).
-
Data Analysis: The amount of [³²P]S1P is quantified using a phosphorimager or scintillation counting. The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.[4][5]
Caption: Experimental workflow for a radiometric SphK1 inhibition assay.
Experiment 2: S1P Receptor Binding Assay
This assay is used to determine the binding affinity of ligands like FTY720-P to S1P receptors.
Objective: To measure the displacement of a radiolabeled ligand from an S1P receptor by a test compound.
Methodology: Radioligand Competition Binding Assay
-
Membrane Preparation: Cell membranes expressing the S1P receptor of interest (e.g., S1P1) are prepared.
-
Assay Setup: The membranes are incubated with a constant concentration of a radiolabeled S1P receptor ligand (e.g., [³²P]S1P) and varying concentrations of the unlabeled competitor compound (e.g., FTY720-P).[2][6][7]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound ligand, is measured by scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Experimental workflow for an S1P receptor binding assay.
In Vivo Effects: Lymphocyte Sequestration
A key in vivo consequence of FTY720's mechanism of action is the reduction of peripheral blood lymphocyte counts. This is due to the FTY720-P-induced internalization of S1P1 receptors on lymphocytes, which prevents their egress from lymph nodes.[8][9] In contrast, as a direct SphK1 inhibitor, PF-543 is not expected to have the same primary effect on lymphocyte trafficking.
Studies in healthy subjects have shown that FTY720 administration leads to a dose-dependent reduction in peripheral lymphocyte counts. For instance, daily doses of 1.25 mg and 5 mg of FTY720 resulted in an 80% and 88% decrease in lymphocyte counts, respectively.[10]
Conclusion
This compound and FTY720 represent two distinct and powerful strategies for modulating the sphingolipid signaling pathway. PF-543 acts "upstream" by directly inhibiting the production of the signaling molecule S1P, offering a highly selective tool to probe the function of SphK1. FTY720, through its active metabolite, acts "downstream" by modulating S1P receptors, with its primary therapeutic effect stemming from the functional antagonism of the S1P1 receptor. The choice between these compounds for research or therapeutic development will depend on the specific biological question or pathological process being targeted. This guide provides the foundational data and experimental context to inform such decisions.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A practical process for the preparation of [(32)P]S1P and binding assay for S1P receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid radioassay for sphingosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Effects of different dose of FTY720 on lymphocyte cell cycle arrest in cardiac transplantation model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple-dose FTY720: tolerability, pharmacokinetics, and lymphocyte responses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability Labyrinth: A Comparative Guide to Novel PF-543 Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and stable kinase inhibitors is a perpetual challenge. PF-543, a highly potent and selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), has emerged as a critical tool in cancer and inflammation research. However, its therapeutic potential has been hampered by poor metabolic stability. This guide provides a comprehensive evaluation of novel PF-543 derivatives designed to overcome this limitation, offering a comparative analysis of their stability and performance, supported by experimental data.
At a Glance: PF-543 and Its Successors
PF-543 potently inhibits SphK1, a key enzyme in the sphingolipid signaling pathway that promotes cell survival, proliferation, and inflammation. By competitively blocking the sphingosine binding site, PF-543 effectively reduces the production of the pro-survival signaling molecule sphingosine-1-phosphate (S1P) and increases levels of the pro-apoptotic sphingosine. Despite its impressive inhibitory activity, the clinical translation of PF-543 has been hindered by its rapid metabolic clearance. In response, researchers have developed novel derivatives with modified chemical structures to enhance metabolic stability without compromising their inhibitory efficacy. This guide focuses on a comparative analysis of PF-543 and its promising new analogs.
Performance Under the Microscope: A Data-Driven Comparison
The following tables summarize the key quantitative data comparing the metabolic stability and SphK1 inhibitory activity of PF-543 and its novel derivatives.
Table 1: In Vitro Metabolic Stability in Liver Microsomes (% Remaining After 30 min)
| Compound | Human | Dog | Rat | Mouse |
| PF-543 | 25.4 | 18.7 | 10.2 | 5.8 |
| Compound 2 (Dimer Derivative) | 52.1 | 45.3 | 38.9 | 30.1 |
| Compound 4 (Dimer Derivative) | 68.7 | 60.2 | 55.4 | 48.9 |
| Compound 5 (Triazole Derivative) | 48.9 | - | - | - |
| Compound 10 (Triazole Derivative) | 75.2 | - | - | - |
Data for dimer derivatives (Compounds 2 and 4) are from a study on non-small cell lung cancer agents.[1][2] Data for triazole derivatives (Compounds 5 and 10) are from a study on pancreatic cancer cells.[3]
Table 2: Sphingosine Kinase Inhibitory Activity
| Compound | SphK1 Inhibition (%) @ 10 µM | SphK2 Inhibition (%) @ 10 µM |
| PF-543 | ~100 | ~20 |
| Compound 2 (Dimer Derivative) | 39 | 44 |
| Compound 4 (Dimer Derivative) | 31 | 49 |
Data for dimer derivatives (Compounds 2 and 4) are from a study on non-small cell lung cancer agents.[1][2]
The Science Behind the Stability: Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
-
Preparation of Microsomes: Pooled liver microsomes from human, dog, rat, and mouse are used. The final incubation mixture contains 0.5 mg/mL of liver microsomes in a 0.1 M potassium phosphate (B84403) buffer (pH 7.4).
-
NADPH Regenerating System: An NADPH regenerating system (containing 1 mM NADPH and 10 mM MgCl2) is added to the incubation mixture to initiate the metabolic reactions.
-
Incubation: The test compounds (PF-543 and its derivatives) are added to the microsome mixture and pre-incubated at 37°C for 5 minutes with shaking. The reaction is initiated by the addition of the NADPH regenerating system.
-
Time Points and Quenching: Aliquots are taken at 0 and 30 minutes. The reaction is stopped by adding ice-cold acetonitrile (B52724) containing an internal standard (e.g., chlorpropamide).
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound. The percentage of the compound remaining at 30 minutes compared to the 0-minute time point is calculated to determine metabolic stability.[3]
Sphingosine Kinase 1 (SphK1) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of SphK1.
-
Assay Principle: A common method is a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to the kinase activity. The assay can also be performed using radiolabeled ATP.
-
Reagents: The assay mixture includes human recombinant SphK1 enzyme, the substrate (sphingosine), and ATP in an assay buffer.
-
Inhibitor Addition: The test compounds (PF-543 and its derivatives) are added to the assay mixture at a specific concentration (e.g., 10 µM).
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of ATP and incubated at room temperature for a set period (e.g., 30-60 minutes).
-
Detection: A detection reagent is added that converts the ADP produced into a measurable signal (e.g., fluorescence or luminescence).
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal from the wells containing the inhibitor to the control wells without the inhibitor.
Visualizing the Science: Diagrams
The following diagrams illustrate the key biological pathway and experimental workflow.
References
- 1. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: PF-543 Versus Other Sphingosine-Competitive Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of sphingolipid signaling, the choice of a potent and selective sphingosine (B13886) kinase 1 (SphK1) inhibitor is paramount. This guide provides an objective, data-driven comparison of the widely-used inhibitor PF-543 with other key sphingosine-competitive inhibitors, offering insights into their structural nuances and functional consequences.
Sphingosine kinase 1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P).[1] The S1P pathway is implicated in a host of cellular processes, including proliferation, survival, and migration, making SphK1 a compelling therapeutic target in oncology, inflammation, and fibrosis.[1] PF-543, a potent and selective SphK1 inhibitor, has been a valuable tool in dissecting the roles of this kinase.[2] This comparison guide delves into the structural and functional differences between PF-543 and other notable sphingosine-competitive inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of a SphK1 inhibitor is determined by its potency (typically measured by IC50 or Ki values) and its selectivity for SphK1 over the isoform SphK2. The following tables summarize the in vitro potency and selectivity of PF-543 and a selection of other sphingosine-competitive inhibitors.
| Inhibitor | Target(s) | IC50 | Ki | Selectivity (over SphK2) |
| PF-543 | SphK1 | 2 nM[3][4] | 3.6 nM[3][4] | >100-fold[2][3] |
| Amgen-23 | SphK1/SphK2 | 20 nM (SphK1)[3] | Not Specified | 80-fold[1] |
| 1.6 µM (SphK2)[1][3] | ||||
| SKI-178 | SphK1 | Not Specified | 1.3 µM[5] | No inhibition of SphK2 up to 25 µM[5] |
| SKI-I (BML-258) | SphK1 | 1.2 µM[3] | 10 µM[3] | Selective for SphK1[3] |
| RB-005 | SphK1/CerS | 3.6 µM (SphK1)[6] | Not Specified | Not Specified |
| ABC294640 (Opaganib) | SphK2 | Not Specified | 9.8 µM[7] | Selective for SphK2[8] |
Note: Lower IC50 and Ki values indicate higher potency. CerS refers to Ceramide Synthase.
Structural Insights from the PF-543-SphK1 Complex
The crystal structure of PF-543 in complex with SphK1 reveals that the inhibitor binds in a bent conformation within the sphingosine-binding site, mimicking the natural substrate.[9][10] The high potency and selectivity of PF-543 are attributed to specific interactions with key residues in the active site.[9] Notably, the terminal phenyl ring of PF-543 binds tightly against Phe374 in SphK1.[9][10] The substitution of this phenylalanine with a cysteine in SphK2 is a major contributor to PF-543's selectivity for SphK1.[9][10] This structural understanding provides a basis for the rational design of next-generation inhibitors with improved properties.
Impact on Cellular Signaling
The inhibition of SphK1 by sphingosine-competitive inhibitors leads to a decrease in the pro-survival molecule S1P and an increase in the pro-apoptotic precursors, sphingosine and ceramide.[1][11] This shift in the "sphingolipid rheostat" can induce apoptosis, necrosis, and autophagy in cancer cells.[2][12]
For instance, PF-543 has been shown to effectively decrease intracellular S1P levels and subsequently increase sphingosine levels.[2] In contrast, some inhibitors may have additional effects. RB-005, for example, also inhibits ceramide synthase, which could alter the accumulation of ceramide differently than a pure SphK1 inhibitor.[6] ABC294640, a selective SphK2 inhibitor, has been reported to surprisingly increase S1P levels in some contexts, an effect attributed to off-target inhibition of other enzymes in the sphingolipid pathway.[7]
Experimental Protocols
In Vitro Sphingosine Kinase Inhibition Assay
This assay is a fundamental method to determine the direct inhibitory effect of a compound on SphK1 or SphK2 enzymatic activity.
Materials:
-
Recombinant human SphK1 or SphK2 enzyme
-
Sphingosine (substrate)
-
[γ-³²P]ATP (or a non-radioactive ATP detection system)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Test inhibitors (e.g., PF-543 and other compounds)
-
Lipid extraction solvents (e.g., chloroform/methanol/HCl)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a reaction tube, combine the assay buffer, recombinant SphK enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of sphingosine and [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the lipid extraction solvents.
-
Separate the radiolabeled S1P from unreacted [γ-³²P]ATP by TLC.
-
Quantify the amount of radiolabeled S1P using a phosphorimager or scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cellular Assay for Measuring Intracellular S1P Levels
This assay assesses the ability of an inhibitor to penetrate cells and inhibit SphK1 activity, leading to a reduction in intracellular S1P levels.[1]
Materials:
-
Cell line of interest (e.g., a cancer cell line with high SphK1 expression)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer
-
Internal standard (e.g., C17-S1P)
-
Solvents for lipid extraction (e.g., methanol, chloroform)
-
LC-MS/MS system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test inhibitors for a specified time.
-
Harvest the cells and lyse them in lysis buffer.
-
Add the internal standard to the cell lysates.
-
Extract the lipids from the lysates using an appropriate solvent system.
-
Analyze the lipid extracts by LC-MS/MS to quantify the levels of endogenous S1P and the internal standard.
-
Normalize the endogenous S1P levels to the internal standard and protein concentration.
-
Calculate the percentage reduction in intracellular S1P levels for each inhibitor concentration and determine the EC50 value.
Visualizing the Landscape
To better understand the interplay of these inhibitors and their target pathway, the following diagrams illustrate the SphK1 signaling cascade and a typical experimental workflow for inhibitor comparison.
Caption: The SphK1 signaling pathway and the point of intervention for sphingosine-competitive inhibitors.
Caption: A generalized workflow for the comparative evaluation of SphK1 inhibitors.
Conclusion
PF-543 remains a benchmark for potent and selective SphK1 inhibition due to its well-characterized mechanism of action and strong in vitro and cellular activity. However, the landscape of sphingosine-competitive inhibitors is continually evolving, with novel compounds offering different selectivity profiles and potential for dual-target engagement. The choice of inhibitor will ultimately depend on the specific research question, with considerations for isoform selectivity, potential off-target effects, and the desired cellular outcome. A thorough understanding of the structural and functional characteristics of each inhibitor, supported by robust experimental data, is crucial for advancing our understanding of sphingolipid signaling and developing novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SKI-178 (SPHK1 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 6. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of PF-543 Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is as crucial as the innovative research they conduct. This document provides a comprehensive guide to the proper disposal procedures for PF-543 hydrochloride, a potent and selective inhibitor of Sphingosine Kinase 1 (SPHK1). Adherence to these guidelines is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is a bioactive compound that induces apoptosis, necrosis, and autophagy.[1] Therefore, it is imperative to handle and dispose of it with the caution required for all laboratory chemicals.
Key Safety and Handling Recommendations
Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Even for substances not officially classified as hazardous, a proactive safety culture minimizes risks.
| PPE Category | Recommended Item | Rationale |
| Hand Protection | Nitrile gloves | To prevent direct skin contact with the compound.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from accidental splashes or airborne particles.[2] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing.[2] |
Step-by-Step Disposal Protocol
The following procedures are based on a conservative approach that aligns with standard laboratory practices for chemical waste management. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[2]
1. Unused or Expired Solid this compound:
-
Do not dispose of in regular trash or wash down the drain.[2]
-
Treat as chemical waste.[2]
-
Ensure the original container is securely sealed.
-
Label the container clearly as "Hazardous Waste," including the full chemical name ("this compound") and any other information required by your institution.
-
Place the sealed and labeled container in a designated chemical waste collection area for pickup by a licensed disposal service.
2. Solutions Containing this compound:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and shatter-proof hazardous waste container.[2]
-
Do not pour solutions down the drain.[2]
-
The waste container must be clearly labeled with the full chemical names of all contents, including solvents and their approximate concentrations.
-
Store the waste container in a designated secondary containment bin in a well-ventilated area, away from incompatible materials.
3. Contaminated Laboratory Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, weighing paper, gloves, and other disposable labware, should be considered contaminated.[2]
-
Dispose of these materials in a designated solid chemical waste container.[2]
-
For non-disposable items like glassware, decontaminate by rinsing with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its properties.
| Property | Value |
| Molecular Formula | C₂₇H₃₁NO₄S • HCl[3] |
| Molecular Weight | 502.1 g/mol [3] |
| IC₅₀ (SPHK1) | 2 nM[1][3] |
| Kᵢ (SPHK1) | 3.6 nM[1][3] |
| Solubility (DMF) | 25 mg/mL[3] |
| Solubility (DMSO) | 25 mg/mL[3] |
| Solubility (Ethanol) | 25 mg/mL[3] |
| Storage Temperature | -20°C |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
While the Safety Data Sheet for this compound suggests that small quantities can be disposed of with household waste, this is not a recommended practice in a professional research environment.[4] The potent biological activity of the compound necessitates that it be handled and disposed of as chemical waste in accordance with institutional and local regulations to ensure the safety of all personnel and the protection of the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PF-543 Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for managing PF-543 hydrochloride, a potent and selective inhibitor of Sphingosine Kinase 1 (SPHK1). While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous, a proactive approach to safety is strongly recommended due to its high potency.[1][2] Adherence to standard laboratory best practices for handling chemical compounds is crucial.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety minimizes the risk of unforeseen reactions or contamination, even when handling substances not officially classified as hazardous.[1] The following personal protective equipment is recommended for handling this compound.
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the compound.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles.[1] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | To be used if there is a risk of generating dust or aerosols. Not generally required for small quantities.[1] For potent compounds, consider handling in a fume hood or using a powered air-purifying respirator (PAPR) for operations with a higher risk of aerosolization.[3] |
Operational Plan: A Step-by-Step Protocol for Handling and Solution Preparation
A systematic approach to handling and preparing solutions of this compound ensures accuracy and safety.
Materials Required:
-
This compound (solid form)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Volumetric flask
-
Spatula
-
Vortex mixer or sonicator
Experimental Protocol:
-
Donning PPE: Before handling the compound, put on a lab coat, safety glasses, and nitrile gloves.[1]
-
Weighing this compound:
-
Place a clean weighing paper or boat on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper.
-
Record the exact weight of the compound.[1]
-
-
Dissolution:
-
Transfer the weighed this compound into an appropriate volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid. Gentle vortexing or sonication can aid in dissolution.[1]
-
-
Storage of Stock Solution:
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution as recommended, typically at -20°C or -80°C for long-term stability.[1]
-
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.[1] this compound should be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as chemical waste in a designated, labeled container.[1] The container should be securely sealed and placed in a designated hazardous waste collection area.[5] |
| Solutions of this compound | Collect all solutions containing this compound in a labeled hazardous waste container. Do not pour down the drain.[1] The container should be sealed and shatter-proof.[5] |
| Contaminated Materials | Any materials that have come into contact with this compound, such as pipette tips, weighing paper, and gloves, should be disposed of in a designated solid chemical waste container.[1] Sharps should be placed in a designated sharps container for hazardous chemical waste.[5] |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
